Product packaging for 2-Bromo-5-(2-nitro-vinyl)-thiophene(Cat. No.:)

2-Bromo-5-(2-nitro-vinyl)-thiophene

Cat. No.: B8585142
M. Wt: 234.07 g/mol
InChI Key: VMIGRGQTEFNKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(2-nitro-vinyl)-thiophene is a high-value heterocyclic building block specifically designed for advanced research and development. This compound features a thiophene ring system substituted with both a bromine atom and a nitro-vinyl group, creating a multifunctional scaffold for synthetic organic chemistry. Its primary research value lies in its application in proteomics and the synthesis of novel, biologically active ethylenic derivatives . Thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic properties, including demonstrated anti-inflammatory, anti-fungal, antioxidant, and anti-cancer activities . The distinct electronic profile of the thiophene nucleus, combined with the reactivity of the bromine and nitro-vinyl functional groups, makes this compound a pivotal intermediate for various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for constructing complex molecular architectures. Researchers utilize this compound as a key precursor in the development of new pharmaceutical candidates and functional materials. As a reliable supplier, we ensure high purity and rigorous quality control for every batch. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO2S B8585142 2-Bromo-5-(2-nitro-vinyl)-thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07 g/mol

IUPAC Name

2-bromo-5-(2-nitroethenyl)thiophene

InChI

InChI=1S/C6H4BrNO2S/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H

InChI Key

VMIGRGQTEFNKMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C=C[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene, a key intermediate in the development of various pharmacologically active compounds. The synthesis is primarily achieved through a Henry condensation reaction, a classic and reliable method for the formation of β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes.

Synthesis Pathway

The principal synthetic route to this compound involves the reaction of 5-Bromo-2-thiophenecarboxaldehyde with nitromethane in the presence of a base. This reaction proceeds in two main stages: a nitroaldol addition to form an intermediate β-nitro alcohol, followed by dehydration to yield the final product.

Synthesis_Pathway 5-Bromo-2-thiophenecarboxaldehyde 5-Bromo-2-thiophenecarboxaldehyde Intermediate_Nitroalcohol 2-Bromo-5-(1-hydroxy-2-nitroethyl)thiophene 5-Bromo-2-thiophenecarboxaldehyde->Intermediate_Nitroalcohol Base (e.g., NaOH) Methanol, 0-5 °C Nitromethane Nitromethane Nitromethane->Intermediate_Nitroalcohol Final_Product This compound Intermediate_Nitroalcohol->Final_Product Dehydration (e.g., Acid) Heat

Caption: Synthesis of this compound via Henry Condensation.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of analogous 2-(2-nitrovinyl)thiophene, providing a robust methodology for obtaining this compound.[1]

Materials:

  • 5-Bromo-2-thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water (deionized)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 5-Bromo-2-thiophenecarboxaldehyde in methanol.

  • Add nitromethane to the solution. The molar ratio of nitromethane to the aldehyde should be approximately 1.5 to 1.

  • Cool the mixture to a temperature between 0°C and 5°C.

  • Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature of the reaction mixture between 0°C and 5°C.

  • After the addition of the base is complete, continue to stir the mixture at the same temperature for a duration of 2 to 4 hours.

  • Neutralize the reaction mixture by the slow addition of hydrochloric acid, ensuring the temperature does not exceed 10°C. This will cause the precipitation of the crude product.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Dry the collected solid under vacuum to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on the protocol for the analogous non-brominated compound.[1] Researchers should expect similar ranges for the brominated derivative, although optimization may be required.

ParameterValue
Reactants
5-Bromo-2-thiophenecarboxaldehyde1.0 equivalent
Nitromethane1.5 equivalents
Sodium Hydroxide1.1 equivalents
Reaction Conditions
SolventMethanol
Temperature (Addition)0 - 5 °C
Temperature (Stirring)0 - 5 °C
Reaction Time2 - 4 hours
Workup
Neutralizing AgentHydrochloric Acid
PurificationFiltration and washing with water
Expected Yield 70-80% (based on analogous reaction)

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

Synthesis_Workflow Start Start Reactant_Preparation Dissolve 5-Bromo-2-thiophenecarboxaldehyde and Nitromethane in Methanol Start->Reactant_Preparation Cooling Cool reaction mixture to 0-5 °C Reactant_Preparation->Cooling Base_Addition Slowly add aqueous NaOH Cooling->Base_Addition Reaction Stir for 2-4 hours at 0-5 °C Base_Addition->Reaction Neutralization Neutralize with HCl Reaction->Neutralization Precipitation Precipitation of crude product Neutralization->Precipitation Isolation Filter and wash the precipitate Precipitation->Isolation Drying Dry the product under vacuum Isolation->Drying Final_Product Obtain this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Bromo-5-(2-nitro-vinyl)-thiophene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of this compound.

Core Physicochemical Properties

This compound, also known by its IUPAC name (E)-2-bromo-5-(2-nitrovinyl)thiophene, is a thiophene derivative with the chemical formula C₆H₄BrNO₂S.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 28783-33-7[1]
Molecular Formula C₆H₄BrNO₂S[1]
Molecular Weight 234.07 g/mol [1]
Melting Point 82-84 °C
Boiling Point Not available
Solubility Not available
Appearance Yellow solid

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Henry condensation reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 5-bromo-2-thiophenecarboxaldehyde with nitromethane.

Experimental Protocol: Henry Condensation

Materials:

  • 5-bromo-2-thiophenecarboxaldehyde

  • Nitromethane

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine-based catalyst)

  • A suitable solvent (e.g., methanol, ethanol)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Dissolve 5-bromo-2-thiophenecarboxaldehyde in a suitable solvent and cool the mixture to approximately 0°C.

  • Slowly add nitromethane to the solution.

  • Add a solution of the base dropwise while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at a controlled temperature for a specified period to allow for the condensation to occur.

  • After the reaction is complete, neutralize the mixture with an acid to precipitate the product.

  • Filter the resulting solid, wash it with cold water, and dry it under a vacuum to yield crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a yellow solid.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromo-2-thiophenecarboxaldehyde 5-bromo-2-thiophenecarboxaldehyde Henry Condensation Henry Condensation 5-bromo-2-thiophenecarboxaldehyde->Henry Condensation Nitromethane Nitromethane Nitromethane->Henry Condensation Base Catalyst Base Catalyst Base Catalyst->Henry Condensation Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Henry Condensation Low Temperature (0-5 °C) Low Temperature (0-5 °C) Low Temperature (0-5 °C)->Henry Condensation Neutralization (Acid) Neutralization (Acid) Henry Condensation->Neutralization (Acid) Precipitation Precipitation Neutralization (Acid)->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Purification (Recrystallization) Purification (Recrystallization) Drying->Purification (Recrystallization) Final Product This compound Purification (Recrystallization)->Final Product

Caption: Synthesis workflow for this compound.

Spectral Data and Characterization

The structure of this compound has been confirmed by various spectroscopic methods.

Spectroscopic Data Values
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, J = 13.5 Hz, 1H), 7.38 (d, J = 13.4 Hz, 1H), 7.21 (d, J = 3.9 Hz, 1H), 7.12 (d, J = 3.9 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 135.6, 135.4, 135.2, 132.0, 131.2, 119.8
Infrared (IR) νmax = 3399, 3189, 3093, 2959, 2919, 2851, 2361, 1729, 1638, 1616, 1531, 1458, 1424, 1322, 1131, 810, 719 cm⁻¹

Potential Biological Activity

While specific biological activity studies on this compound are not extensively documented in publicly available literature, the broader class of nitrothiophene derivatives has shown a range of biological activities. These activities are often attributed to the presence of the nitro group on the thiophene ring.

Studies on various substituted nitrothiophenes have demonstrated their potential as:

  • Antimicrobial Agents: Some nitrothiophene derivatives have shown activity against bacteria such as E. coli, M. luteus, and the fungus A. niger.[2] The proposed mechanism of action for some of these compounds involves nucleophilic attack by intracellular thiols.[2]

  • Anticancer Agents: Other thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]

The potential biological activity of this compound is likely influenced by the interplay of the electron-withdrawing nitrovinyl group and the bromine substituent on the thiophene core. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound, based on the known activities of similar molecules.

G This compound This compound Cellular Target Cellular Target This compound->Cellular Target Interaction Downstream Signaling Cascade Downstream Signaling Cascade Cellular Target->Downstream Signaling Cascade Modulation Biological Response Biological Response Downstream Signaling Cascade->Biological Response Induction/Inhibition

Caption: Hypothetical mechanism of action.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and to determine its potential as a therapeutic agent.

References

An In-depth Technical Guide to 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(2-nitro-vinyl)-thiophene is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Its structure combines the electron-rich thiophene ring with a bromine atom and a conjugated nitrovinyl group, suggesting potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, based on available data for the compound and its close analogs.

Molecular Structure and Properties

The molecular structure of this compound consists of a central thiophene ring brominated at the 2-position and substituted with a 2-nitrovinyl group at the 5-position. The likely isomeric form is the (E)-isomer due to steric considerations.

Chemical Identity:

  • Systematic Name: 2-Bromo-5-(2-nitroethenyl)thiophene

  • CAS Number: 28783-33-7[1]

  • Molecular Formula: C₆H₄BrNO₂S[1]

  • Molecular Weight: 234.07 g/mol [1]

A summary of computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA2.9Guidechem
Monoisotopic Mass232.91461 g/mol Guidechem
Topological Polar Surface Area74.1 ŲGuidechem
Hydrogen Bond Donor Count0Guidechem
Hydrogen Bond Acceptor Count3Guidechem
Rotatable Bond Count1Guidechem

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-established Henry (or nitroaldol) and Knoevenagel condensation reactions, a plausible synthetic route involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with nitromethane.[2][3] The following protocol is adapted from a microwave-assisted synthesis of the non-brominated analog, 2-(2-nitroethenyl)thiophene.[4]

Proposed Experimental Protocol: Microwave-Assisted Synthesis

Reaction Scheme:

dot

Potential_Biological_Activity cluster_nitro Potential Activities from Nitrovinyl Group cluster_thiophene Potential Activities from Thiophene Ring compound This compound nitro_moiety Nitrovinyl Group compound->nitro_moiety contains thiophene_moiety Brominated Thiophene Ring compound->thiophene_moiety contains proteasome_inhibition Proteasome Inhibition nitro_moiety->proteasome_inhibition may lead to cytotoxicity Cytotoxicity nitro_moiety->cytotoxicity may lead to dna_damage DNA Damage (via reactive intermediates) nitro_moiety->dna_damage may lead to anticancer Anticancer Activity thiophene_moiety->anticancer may contribute to antimicrobial Antimicrobial Activity thiophene_moiety->antimicrobial may contribute to

References

Technical Brief: Nomenclature of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the official IUPAC (International Union of Pure and Applied Chemistry) name and known synonyms for the chemical compound commonly referred to as 2-Bromo-5-(2-nitro-vinyl)-thiophene. This information is critical for accurate identification and consistent communication in research, development, and regulatory contexts.

IUPAC Name

The formal, systematic IUPAC name for the compound is:

2-bromo-5-(2-nitroethenyl)thiophene [1]

The term "ethenyl" is the systematic replacement for the common name "vinyl" in IUPAC nomenclature.

Chemical Identifiers and Synonyms

For ease of reference and to aid in literature and database searches, the compound is also known by several other names and identifiers. These are summarized in the table below.

Identifier Type Value
CAS Number 28783-33-7[1][2]
Molecular Formula C6H4BrNO2S[1][2]
Molecular Weight 234.07 g/mol [2]
Synonym (E)-5-bromo-2-(2-nitrovinyl)thiophene[1]
Synonym 2-Brom-5-(2-nitro-vinyl)-thiophen[1]
Synonym 2-Bromo-5-((E)-2-nitro-vinyl)-thiophene[1]
Synonym 2-bromo-5-(2-nitrovinyl)thiophene[1]
Synonym 5-bromo-2-(β-nitrovinyl)thiophene[1]
Synonym Thiophene, 2-bromo-5-(2-nitroethenyl)-[1][2]

Note on Technical Guide Requirements: The user prompt included requests for experimental protocols, signaling pathways, and Graphviz diagrams. These elements are applicable to studies involving the compound's synthesis, biological activity, or reaction mechanisms. However, for a query focused strictly on chemical nomenclature and synonyms, such components are not relevant as there are no experimental workflows or signaling pathways inherent to a chemical's name.

References

Spectroscopic and Synthetic Profile of 2-Bromo-5-(2-nitro-vinyl)-thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic pathway for the compound 2-Bromo-5-(2-nitro-vinyl)-thiophene (CAS No: 28783-33-7). Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic values based on analogous structures and provides generalized, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of novel thiophene-based compounds.

Introduction

This compound is a substituted thiophene containing both a bromine atom and a nitrovinyl group. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The presence of the bromo- and nitrovinyl- functionalities makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions and reductions. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8 - 7.6d~13-16Hα (vinyl)
~7.5 - 7.3d~13-16Hβ (vinyl)
~7.2 - 7.0d~3-4H3 (thiophene)
~7.0 - 6.8d~3-4H4 (thiophene)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~145 - 140C2 (thiophene)
~140 - 135C5 (thiophene)
~135 - 130Cβ (vinyl)
~130 - 125Cα (vinyl)
~128 - 125C4 (thiophene)
~115 - 110C3 (thiophene)

Note: The assignments are based on computational predictions and data from similar structures.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic/vinyl)
~1630 - 1610MediumC=C stretch (vinyl)
~1550 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1300StrongSymmetric NO₂ stretch
~1450 - 1400MediumC=C stretch (thiophene ring)
~800 - 700StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Impact)
m/zInterpretation
233/235Molecular ion peak (M⁺) with bromine isotope pattern
187/189[M - NO₂]⁺
154[M - Br]⁺
108[M - Br - NO₂]⁺

Note: The relative intensities of the fragments can vary based on the ionization energy.

Proposed Synthesis

The synthesis of this compound can be achieved via a Henry reaction between 2-bromo-5-formylthiophene and nitromethane, catalyzed by a base.

G A 2-bromo-5-formylthiophene P1 A->P1 B Nitromethane B->P1 C Base (e.g., NaOH or an amine) C->R Henry Reaction D This compound P1->R + R->D

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • NMR spectrometer (e.g., Bruker 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and vials

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum to the TMS signal.

  • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • A suitable volatile solvent (e.g., methylene chloride or acetone)[1]

  • Sample of this compound

  • Spatula and mortar and pestle (if preparing a KBr pellet)

Procedure (Thin Solid Film Method): [1]

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[1]

  • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the solid compound.[1]

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Materials:

  • Mass spectrometer with an Electron Impact (EI) source.[2]

  • A means of sample introduction (e.g., direct insertion probe or GC inlet)

  • Volatile solvent to dissolve the sample

Procedure (Electron Impact - Direct Insertion):

  • Dissolve a small amount of the sample in a volatile solvent.

  • Apply a small amount of the solution to the tip of the direct insertion probe.

  • Allow the solvent to evaporate.

  • Insert the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Verification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy ('H, 'C) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound for professionals in the fields of chemical research and drug development. While experimental data for this specific compound is scarce, the provided predicted data, detailed experimental protocols, and logical workflows offer a robust framework for its successful characterization. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific laboratory instrumentation and conditions.

References

starting materials for 2-Bromo-5-(2-nitro-vinyl)-thiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 2-Bromo-5-(2-nitro-vinyl)-thiophene, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily approached as a two-step process, commencing with the formation of a key intermediate, 5-Bromo-2-thiophenecarboxaldehyde, followed by a condensation reaction to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the aldehyde precursor, 5-Bromo-2-thiophenecarboxaldehyde. Two primary methods for this synthesis are presented: the Vilsmeier-Haack formylation of 2-bromothiophene and the direct bromination of 2-thiophenecarboxaldehyde. The subsequent and final step is the condensation of 5-Bromo-2-thiophenecarboxaldehyde with nitromethane, which proceeds via a Henry or Knoevenagel condensation mechanism.

G cluster_0 Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde cluster_1 Step 2: Condensation Reaction 2-Bromothiophene 2-Bromothiophene 5-Bromo-2-thiophenecarboxaldehyde_precursor 5-Bromo-2-thiophenecarboxaldehyde 2-Bromothiophene->5-Bromo-2-thiophenecarboxaldehyde_precursor Vilsmeier-Haack Formylation Vilsmeier-Haack Reagents (POCl3, DMF) Vilsmeier-Haack Reagents (POCl3, DMF) Vilsmeier-Haack Reagents (POCl3, DMF)->5-Bromo-2-thiophenecarboxaldehyde_precursor 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->5-Bromo-2-thiophenecarboxaldehyde_precursor Direct Bromination Brominating Agent (NBS) Brominating Agent (NBS) Brominating Agent (NBS)->5-Bromo-2-thiophenecarboxaldehyde_precursor 5-Bromo-2-thiophenecarboxaldehyde 5-Bromo-2-thiophenecarboxaldehyde Final_Product This compound 5-Bromo-2-thiophenecarboxaldehyde->Final_Product Henry/Knoevenagel Condensation Nitromethane Nitromethane Nitromethane->Final_Product Base Catalyst Base Catalyst Base Catalyst->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Starting Material: 5-Bromo-2-thiophenecarboxaldehyde

The preparation of the key aldehyde intermediate can be approached from two different starting materials. The selection of the route may depend on the availability of the initial precursor and desired scale of the reaction.

Method A: Vilsmeier-Haack Formylation of 2-Bromothiophene

This method introduces the formyl group onto the 2-bromothiophene ring.

Experimental Protocol:

To a solution of dimethylformamide (DMF, 27 mL, 0.35 mol), cooled in an ice bath, phosphorus oxychloride (POCl3, 35 mL, 0.375 mol) is added dropwise. The resulting mixture is stirred for 30 minutes. Subsequently, 2-bromothiophene (25.7 g, 0.158 mol) is added, and the reaction mixture is heated to 80°C for 4 hours. After cooling to room temperature, the reaction is quenched by the addition of 50 mL of water. The product is extracted with chloroform, and the combined organic layers are washed with water and aqueous potassium hydroxide. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Method B: Direct Bromination of 2-Thiophenecarboxaldehyde

This approach involves the selective bromination of the thiophene ring of 2-thiophenecarboxaldehyde.

Experimental Protocol:

Under a nitrogen atmosphere, 2-thiophenecarboxaldehyde (6.0 g, 53.5 mmol) is dissolved in anhydrous chloroform (125 mL). N-bromosuccinimide (NBS, 10.4 g, 58.9 mmol) is then added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. Following the reaction, the mixture is extracted with chloroform. The combined organic phases are washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

MethodStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
A 2-BromothiophenePOCl3, DMFChloroform4 hours80°C74
B 2-ThiophenecarboxaldehydeNBSChloroform12 hoursRoom Temp.98

Table 1: Comparison of synthetic routes to 5-Bromo-2-thiophenecarboxaldehyde.

Step 2: Synthesis of this compound via Henry Condensation

The final step is a base-catalyzed condensation reaction between 5-Bromo-2-thiophenecarboxaldehyde and nitromethane. This reaction, a classic Henry (or nitroaldol) reaction, forms the carbon-carbon bond of the vinyl group. Subsequent dehydration, often occurring in situ, yields the desired product.

G 5-Bromo-2-thiophenecarboxaldehyde 5-Bromo-2-thiophenecarboxaldehyde Intermediate β-Nitroalkanol Intermediate 5-Bromo-2-thiophenecarboxaldehyde->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Base_Catalyst Base Catalyst (e.g., β-alanine, ammonium acetate) Base_Catalyst->Intermediate Addition Final_Product This compound Intermediate->Final_Product Dehydration

Figure 2: Logical pathway for the Henry condensation step.

Experimental Protocol:

A procedure analogous to the synthesis of 2-(2-nitroethenyl)thiophene can be employed.[2] In a reaction vessel, 5-Bromo-2-thiophenecarboxaldehyde is mixed with nitromethane. A catalytic amount of a base, such as β-alanine or ammonium acetate, is added. The reaction can be performed in a solvent like dimethylformamide (DMF) or, in some cases, neat.[2] The reaction mixture is then heated. The use of microwave irradiation has been shown to significantly accelerate this type of transformation.[2] Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

ReactantMolar RatioCatalystSolventConditions
5-Bromo-2-thiophenecarboxaldehyde1 eqβ-alanine (catalytic)DMFMicrowave irradiation or conventional heating
Nitromethane1-1.5 eq

Table 2: Generalized reaction conditions for the synthesis of this compound.

Starting Materials Summary

CompoundRoleSupplier Information
2-BromothiopheneStarting Material (Method A)Commercially available from major chemical suppliers.
2-ThiophenecarboxaldehydeStarting Material (Method B)Commercially available from major chemical suppliers.
Phosphorus oxychloride (POCl3)ReagentCommercially available from major chemical suppliers.
Dimethylformamide (DMF)Reagent/SolventCommercially available from major chemical suppliers.
N-Bromosuccinimide (NBS)ReagentCommercially available from major chemical suppliers.
NitromethaneReagentCommercially available from major chemical suppliers.
β-AlanineCatalystCommercially available from major chemical suppliers.
Ammonium AcetateCatalystCommercially available from major chemical suppliers.

Table 3: Key reagents and starting materials.

Conclusion

The synthesis of this compound is a straightforward two-step process. The choice of synthetic route for the key intermediate, 5-Bromo-2-thiophenecarboxaldehyde, will likely be dictated by the availability and cost of the respective starting materials, 2-bromothiophene or 2-thiophenecarboxaldehyde. The final condensation step is a robust and well-established reaction, with modern techniques such as microwave-assisted synthesis offering rapid and efficient access to the target molecule. This guide provides the necessary foundational information for researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Physical Properties

2-Bromo-5-(2-nitro-vinyl)-thiophene is a halogenated nitrovinylthiophene derivative. While detailed experimental data on its physical and chemical properties are scarce, some properties have been computationally predicted.

PropertyValueSource
Molecular Formula C₆H₄BrNO₂SGuidechem
Molecular Weight 234.07 g/mol Guidechem
CAS Number 28783-33-7Guidechem
IUPAC Name 2-bromo-5-(2-nitroethenyl)thiopheneGuidechem
Canonical SMILES C1=C(SC(=C1)Br)C=C--INVALID-LINK--[O-]Guidechem

Hazard Identification and Classification (Inferred)

Due to the absence of specific data for this compound, the hazard classification is inferred from the related compound, 2-Nitrothiophene. The presence of the nitro group and the thiophene ring suggests potential for toxicity.

GHS Classification (based on 2-Nitrothiophene) [1]

  • Acute Toxicity, Oral: Category 4

  • Acute Toxicity, Dermal: Category 4

  • Acute Toxicity, Inhalation: Category 4

  • Germ Cell Mutagenicity: Category 2

Signal Word: Warning[1]

Hazard Statements (Inferred): [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H341: Suspected of causing genetic defects.

The following diagram illustrates the logical relationship of inferred hazards for this compound.

GHS_Hazards cluster_compound This compound cluster_hazards Inferred GHS Hazard Classes cluster_outcomes Potential Health Effects Compound Potential Hazards Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Compound->Acute_Tox leads to Mutagenicity Mutagenicity Compound->Mutagenicity leads to Health_Effects Harmful if Swallowed, Inhaled, or in Contact with Skin Acute_Tox->Health_Effects results in Genetic_Defects Suspected Genetic Defects Mutagenicity->Genetic_Defects results in

Inferred Hazard Identification Pathway

Handling and Storage

Given the potential hazards, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures (Inferred)

These measures are based on the potential hazards and are for guidance only. Seek immediate medical attention in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

As no specific toxicological studies for this compound are available, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a crucial first step in assessing its biological activity. This assay measures the metabolic activity of cells and can indicate cell viability and proliferation.

Objective: To determine the cytotoxic potential of this compound on a selected cell line (e.g., HeLa, HepG2).

Materials:

  • This compound

  • Selected cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Replace the culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Workflow for In Vitro Cytotoxicity (MTT) Assay

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophene Derivatives from 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a variety of thiophene derivatives starting from 2-Bromo-5-(2-nitro-vinyl)-thiophene. This versatile starting material offers two reactive sites: the bromine atom at the 2-position and the nitrovinyl group at the 5-position. These sites allow for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group interconversions of the nitrovinyl moiety. The resulting thiophene derivatives are valuable scaffolds in medicinal chemistry and drug discovery, with applications as potential therapeutic agents.[1][2][3][4][5]

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and functional materials.[1][2][4] Their structural similarity to benzene allows them to act as bioisosteres, while the presence of the sulfur atom imparts unique electronic and physicochemical properties. Thiophene-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5]

The starting material, this compound, is a particularly useful building block for the synthesis of diverse thiophene derivatives. The bromine atom serves as a handle for the introduction of aryl, heteroaryl, or vinyl substituents via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[6][7][8][9][10][11] Furthermore, the electron-withdrawing nature of the 2-nitro-vinyl group activates the C-Br bond, facilitating nucleophilic aromatic substitution reactions.[12][13][14][15]

The 2-nitro-vinyl group itself is a versatile functional handle that can be transformed into other valuable moieties. For instance, it can be reduced to a 2-aminoethyl group, a common pharmacophore in biologically active compounds. Additionally, it can be converted into a carbonyl group via the Nef reaction or to an oxime, further expanding the synthetic possibilities.[16][17][18][19][20][21][22][23]

This document provides detailed protocols for these key transformations, enabling researchers to efficiently synthesize a library of novel thiophene derivatives for screening in drug discovery programs.

Reaction Pathways

The following diagram illustrates the key synthetic transformations that can be performed on this compound.

Synthesis_Pathways cluster_bromo Reactions at C2-Br cluster_nitrovinyl Reactions of the Nitrovinyl Group start This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki Pd(PPh3)4, K3PO4 1,4-dioxane/H2O heck Heck Reaction (Alkene, Pd catalyst, Base) start->heck Pd(OAc)2, PPh3, Et3N DMF snar Nucleophilic Aromatic Substitution (Nucleophile, e.g., Amine) start->snar Amine, Solvent reduction Reduction to Amine (e.g., Diborane) start->reduction B2H6, THF nef Nef Reaction to Carbonyl (Base, then Acid) start->nef 1. Base 2. H+ oxime Reduction to Oxime (e.g., Pd/C, HCOOH·NH3) start->oxime Pd/C, HCOOH·NH3 MeOH/THF prod_suzuki 2-Aryl-5-(2-nitro-vinyl)-thiophene suzuki->prod_suzuki prod_heck 2-Vinyl-5-(2-nitro-vinyl)-thiophene heck->prod_heck prod_snar 2-Amino-5-(2-nitro-vinyl)-thiophene snar->prod_snar prod_reduction 2-Bromo-5-(2-aminoethyl)-thiophene reduction->prod_reduction prod_nef 2-Bromo-5-(2-oxoethyl)-thiophene nef->prod_nef prod_oxime 2-Bromo-5-(2-(hydroxyimino)ethyl)-thiophene oxime->prod_oxime

Caption: Synthetic pathways for the diversification of this compound.

Experimental Protocols

Reduction of the Nitrovinyl Group to an Aminoethyl Group

This protocol describes the reduction of the 2-nitrovinyl group to a 2-aminoethyl group using diborane.

Workflow:

Reduction_Workflow start Dissolve this compound in anhydrous THF add_diborane Add solution dropwise to a solution of diborane in THF at 0-5 °C start->add_diborane react Stir the reaction mixture at room temperature for 18-24 hours add_diborane->react quench Quench the reaction with methanol followed by HCl react->quench workup Basify with NaOH and extract with an organic solvent quench->workup purify Purify the product by column chromatography or distillation workup->purify

Caption: Workflow for the reduction of the nitrovinyl group.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diborane in anhydrous tetrahydrofuran (THF).

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the diborane solution to 0-5 °C using an ice bath.

  • Add the solution of this compound dropwise to the cooled diborane solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 6M hydrochloric acid.

  • Stir the mixture for 1 hour, then basify to pH > 10 with aqueous sodium hydroxide.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford 2-Bromo-5-(2-aminoethyl)-thiophene.

Suzuki Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.[6][7][9][10][11]

Workflow:

Suzuki_Workflow start Combine this compound, arylboronic acid, Pd(PPh3)4, and K3PO4 add_solvent Add 1,4-dioxane and water start->add_solvent degas Degas the mixture with nitrogen or argon add_solvent->degas react Heat the reaction mixture at 80-100 °C for 12-24 hours degas->react workup Cool to room temperature, add water, and extract with an organic solvent react->workup purify Purify the product by column chromatography workup->purify

Caption: Workflow for the Suzuki cross-coupling reaction.

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-(2-nitro-vinyl)-thiophene derivative.

Heck Reaction

This protocol outlines the palladium-catalyzed Heck reaction of this compound with an alkene.[8][24][25][26][27]

Workflow:

Heck_Workflow start Combine this compound, alkene, Pd(OAc)2, PPh3, and Et3N add_solvent Add anhydrous DMF start->add_solvent degas Degas the mixture with nitrogen or argon add_solvent->degas react Heat the reaction mixture at 100-120 °C for 12-24 hours degas->react workup Cool to room temperature, add water, and extract with an organic solvent react->workup purify Purify the product by column chromatography workup->purify

Caption: Workflow for the Heck reaction.

Protocol:

  • In a Schlenk tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-vinyl-5-(2-nitro-vinyl)-thiophene derivative.

Nucleophilic Aromatic Substitution

This protocol describes the nucleophilic aromatic substitution of the bromine atom with an amine.[12][13][14][15]

Workflow:

SNAr_Workflow start Dissolve this compound in a polar aprotic solvent (e.g., DMF or DMSO) add_amine Add the amine (2.0-3.0 eq) start->add_amine react Heat the reaction mixture at 80-120 °C for 6-18 hours add_amine->react workup Cool to room temperature, pour into water, and collect the precipitate or extract react->workup purify Purify the product by recrystallization or column chromatography workup->purify

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

  • Add the desired amine (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to give the 2-amino-5-(2-nitro-vinyl)-thiophene derivative.

Conversion of the Nitrovinyl Group to a Carbonyl Group (Nef Reaction)

This protocol describes the conversion of the nitrovinyl group to a carbonyl group via the Nef reaction.[16][17][18][19]

Workflow:

Nef_Workflow start Treat this compound with a strong base (e.g., NaOMe) to form the nitronate salt hydrolyze Add the nitronate salt solution to a cold, strong aqueous acid (e.g., H2SO4) start->hydrolyze react Stir the mixture at low temperature for 1-2 hours hydrolyze->react workup Neutralize the reaction and extract with an organic solvent react->workup purify Purify the product by column chromatography workup->purify

Caption: Workflow for the Nef Reaction.

Protocol:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (1.1 eq) dropwise.

  • Stir the mixture for 1 hour at 0 °C to form the nitronate salt.

  • In a separate flask, prepare a solution of concentrated sulfuric acid in water, cooled to -5 °C.

  • Slowly add the solution of the nitronate salt to the cold acid solution with vigorous stirring.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-(2-oxoethyl)-thiophene.

Conversion of the Nitrovinyl Group to an Oxime

This protocol describes the reduction of the nitrovinyl group to an oxime using palladium on carbon and ammonium formate.[20][21][22][23]

Workflow:

Oxime_Workflow start Dissolve this compound in THF/Methanol add_reagents Add ammonium formate and Pd/C start->add_reagents react Stir the mixture at room temperature for 2-4 hours add_reagents->react filter Filter the reaction mixture through Celite react->filter workup Concentrate the filtrate and extract with an organic solvent filter->workup purify Purify the product by column chromatography workup->purify

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-5-(2-nitro-vinyl)-thiophene in Suzuki coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5] this compound is an attractive substrate for such reactions due to the presence of a reactive bromine atom for coupling and a functionalizable nitrovinyl group, allowing for further synthetic transformations.

While nitro groups can sometimes be reactive in palladium-catalyzed reactions, literature suggests that Suzuki couplings can be successfully performed on substrates containing nitro moieties.[6][7][8][9][10][11] The electron-withdrawing nature of the nitrovinyl group may even activate the C-Br bond towards oxidative addition in the catalytic cycle.

Synthesis of Starting Material

The starting material, this compound (CAS No. 28783-33-7), can be synthesized through various routes.[12] A common method involves the nitration of 2-bromothiophene followed by a condensation reaction. Another approach is the reduction of 2-(2-nitrovinyl)thiophene.[13] The synthesis of a related compound, 2-bromo-5-nitrothiophene, is achieved by the bromination of thiophene followed by nitration.[14]

Suzuki Coupling Reaction: General Considerations

The success of the Suzuki coupling reaction with this compound depends on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature.

Catalyst: Palladium catalysts are most commonly employed for Suzuki couplings.[5] Catalyst systems such as Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, P(t-Bu)₃), and pre-catalysts are effective for a range of aryl and vinyl halides.[15][16][17][18] For substrates with nitro groups, specialized ligands like BrettPhos have shown high efficacy.[6][8]

Base: A base is crucial for the transmetalation step in the Suzuki coupling mechanism.[18] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). The choice of base can influence the reaction rate and yield.

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solvent system should be chosen to ensure the solubility of all reactants.

Experimental Protocols

Below are representative protocols for the Suzuki coupling of a bromo-thiophene derivative. These can be adapted for this compound with appropriate optimization.

Protocol 1: General Suzuki Coupling of a Bromothiophene Derivative

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes.[19]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a similar substrate, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids.[19] This data can serve as a starting point for optimizing the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane/H₂O901276
23-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane/H₂O901272
34-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane/H₂O901268
4Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane/H₂O901265
54-Methylphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄Dioxane/H₂O901263

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle A Pd(0)L₂ B R¹-Pd(II)(X)L₂ A->B Oxidative Addition (R¹-X) C R¹-Pd(II)(OR')L₂ B->C Anion Exchange (Base) D R¹-Pd(II)(R²)L₂ C->D Transmetalation (R²-B(OR')₂) D->A Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing a Suzuki coupling reaction.

Suzuki_Workflow Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Reaction under Inert Atmosphere (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a Suzuki coupling experiment.

Applications in Drug Discovery

Thiophene-containing molecules are considered privileged structures in medicinal chemistry due to their ability to interact with various biological targets.[2][20] The products derived from the Suzuki coupling of this compound can be further elaborated, for instance, by reduction of the nitro group to an amine, which can then be functionalized. These resulting compounds could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many thiophene derivatives have shown potent anticancer activity.[1]

  • Antimicrobial Agents: The thiophene scaffold is present in numerous antimicrobial drugs.[1][4]

  • Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory properties.[1]

  • Kinase Inhibitors: The structural features of these compounds make them potential candidates for kinase inhibitors, which are crucial in cancer therapy.[20]

The synthesis of a library of compounds using this compound as a key building block can provide a diverse set of molecules for high-throughput screening in various disease models.

Potential Signaling Pathway Interaction

While specific pathways for the products of this exact reactant are not yet elucidated, thiophene-based compounds are known to interact with a multitude of biological targets. The diagram below represents a generalized logical relationship where a synthesized thiophene derivative could potentially act as an inhibitor in a signaling pathway, a common mechanism of action for many drugs.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response Gene Expression Drug Synthesized Thiophene Derivative Drug->Kinase2 Inhibition

Caption: Potential inhibitory action of a thiophene derivative in a signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds via Suzuki coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Reaction of 2-Bromo-5-(2-nitro-vinyl)-thiophene with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The unique electronic properties of the thiophene ring, coupled with its ability to be readily functionalized, make it a privileged scaffold in drug design. The introduction of a nitrovinyl group onto the thiophene core, as in 2-Bromo-5-(2-nitro-vinyl)-thiophene, creates a highly reactive Michael acceptor. This electrophilic center is primed for conjugate addition reactions with a variety of nucleophiles. This reactivity opens up avenues for the synthesis of a diverse library of thiophene derivatives with potential therapeutic applications. The resulting functionalized thiophenes are of significant interest in drug discovery, with reported activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

These application notes provide a detailed overview of the reaction of this compound with common nucleophiles, including amines, thiols, and carbanions. Detailed experimental protocols for the synthesis of the starting material and subsequent nucleophilic addition reactions are provided, along with expected outcomes based on analogous reactions.

Synthesis of this compound

The starting material, this compound, can be synthesized via a Henry reaction between 2-bromo-5-formylthiophene and nitromethane. This reaction is a base-catalyzed carbon-carbon bond formation, followed by dehydration to yield the nitrovinyl compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromo-5-formylthiophene

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • In a round bottom flask, dissolve 2-bromo-5-formylthiophene (1 equivalent) in methanol.

  • Add nitromethane (1.5 equivalents) to the solution and cool the mixture in an ice bath with stirring.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify by adding concentrated hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound as a solid.

Reaction with Nucleophiles: Michael Addition

The primary mode of reaction for this compound with nucleophiles is a Michael (or conjugate) addition. The electron-withdrawing nitro group strongly activates the vinyl group, making the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles.

General Reaction Scheme:

G cluster_A cluster_B cluster_C A This compound C Michael Adduct A->C Base B Nucleophile (Nu-H) B->C mol_A mol_A mol_B Nu-H mol_C mol_C

Caption: General scheme of the Michael addition of a nucleophile to this compound.

I. Reaction with Amine Nucleophiles

The addition of primary and secondary amines to nitroalkenes is a common and efficient method for the synthesis of β-nitroamines. These products can be valuable intermediates, as the nitro group can be further transformed, for example, by reduction to an amine, leading to the formation of 1,2-diamines.

Experimental Protocol: Addition of Piperidine

Materials:

  • This compound

  • Piperidine

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.

  • Add piperidine (1.1 equivalents) to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for conjugate addition to nitroalkenes, leading to the formation of β-nitrothioethers. This reaction, often referred to as a thia-Michael addition, is typically fast and proceeds under mild conditions.

Experimental Protocol: Addition of Thiophenol

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA) or Sodium ethoxide as a catalyst

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF in a round bottom flask.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

III. Reaction with Carbon Nucleophiles (e.g., Diethyl Malonate)

Carbanions, such as those derived from malonic esters, are effective nucleophiles for the Michael addition to nitroalkenes. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Addition of Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu) as a base

  • Ethanol or THF

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • In a round bottom flask, prepare a solution of sodium ethoxide (1.1 equivalents) in ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.

  • After stirring for 15-30 minutes, add a solution of this compound (1 equivalent) in ethanol.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative, expected yields for the Michael addition of various nucleophiles to nitroalkenes, based on analogous reactions reported in the literature. Actual yields for the reaction with this compound may vary.

NucleophileProduct TypeCatalyst/BaseTypical SolventTypical Reaction TimeExpected Yield (%)
Piperidineβ-Nitroamine-Ethanol1-3 h85-95
Thiophenolβ-NitrothioetherTriethylamineDCM/THF0.5-2 h90-98
Diethyl Malonateβ-NitroesterSodium ethoxideEthanol4-8 h80-90

Potential Applications in Drug Development

The Michael adducts derived from the reaction of this compound with various nucleophiles represent a class of compounds with significant potential in drug discovery. The introduction of diverse functional groups allows for the fine-tuning of physicochemical properties and biological activity.

  • Antimicrobial Agents: Thiophene derivatives are known to exhibit a broad spectrum of antimicrobial activity. The synthesized adducts can be screened against various bacterial and fungal strains.[5][6] The presence of the nitro group and the newly introduced functionalities may enhance their potency.

  • Anticancer Agents: Many thiophene-containing molecules have been investigated as potential anticancer drugs.[1][3][4] The synthesized compounds can be evaluated for their cytotoxic effects on various cancer cell lines.

  • Enzyme Inhibitors: The electrophilic nature of the parent compound and the diverse functionalities of the products suggest they could act as inhibitors for various enzymes through covalent or non-covalent interactions.

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_reaction Nucleophilic Addition cluster_screening Biological Evaluation A 2-Bromo-5-formylthiophene + Nitromethane B Henry Reaction A->B C This compound B->C E Michael Addition C->E D Nucleophiles (Amines, Thiols, Carbanions) D->E F Library of Functionalized Thiophene Derivatives E->F G In vitro Assays (Antimicrobial, Cytotoxicity) F->G H Hit Identification G->H I Lead Optimization H->I

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes and Protocols for 2-Bromo-5-(2-nitro-vinyl)-thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro-vinyl group to the thiophene ring, as seen in 2-Bromo-5-(2-nitro-vinyl)-thiophene, presents an interesting scaffold for drug discovery. The electron-withdrawing nature of the nitro group and the conjugated system of the nitro-vinyl moiety are expected to confer unique biological properties. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound, based on existing knowledge of related compounds.

Potential Medicinal Chemistry Applications

While specific studies on this compound are limited, the structural motifs present in the molecule suggest potential efficacy in several therapeutic areas:

  • Anticancer Activity: Thiophene derivatives have been extensively investigated as anticancer agents. The nitro group is a known pharmacophore in several anticancer drugs, often acting as a bio-reductive group that can be activated under the hypoxic conditions of solid tumors.

  • Antimicrobial Activity: Nitro-aromatic compounds, including nitrothiophenes, have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.

Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of structurally similar thiophene derivatives. It is important to note that these data are for related compounds and may not be directly representative of the activity of this compound.

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference Compound
2-Bromo-5-(2-(methylthio)phenyl)thiopheneLnCap (Prostate)138.573Not specified
2-Bromo-5-(2-(methylthio)phenyl)thiopheneHepG2 (Liver)185.931Not specified
2-Bromo-5-(2-(methylthio)phenyl)thiopheneCaco-2 (Colorectal)108.657Not specified
Thienopyrimidine derivative 3bHepG2 (Liver)3.105Doxorubicin
Thienopyrimidine derivative 3bPC-3 (Prostate)2.15Doxorubicin

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference Compound
2-amino-5-nitrothiophene derivative 4aStaphylococcus aureusNot specified (potent)Not specified
5-Nitro-2-thiophene carboxaldehydeStaphylococcus aureus7Not specified
5-Nitro-2-thiophene carboxaldehydeEnterococcus7Not specified
5-Nitro-2-thiophene carboxaldehydeE. coli7Not specified
5-Nitro-2-thiophene carboxaldehydeSalmonella typhi7Not specified

Experimental Protocols

The following are proposed experimental protocols for the synthesis and biological evaluation of this compound. These are generalized methods based on standard laboratory procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-bromothiophene.

Step 1: Nitration of 2-Bromothiophene to 2-Bromo-5-nitrothiophene

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-bromothiophene in acetic anhydride at 0-5°C.

  • Nitrating Agent Preparation: Prepare a mixture of fuming nitric acid and acetic acid at 0°C.

  • Reaction: Slowly add the nitrating mixture to the thiophene solution, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-5-nitrothiophene.

Step 2: Henry Reaction to form this compound

  • Reaction Setup: Dissolve 2-bromo-5-nitrothiophene and nitromethane in a suitable solvent (e.g., methanol).

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Henry Reaction 2-Bromothiophene 2-Bromothiophene Reaction_1 Nitration Reaction (0-10°C) 2-Bromothiophene->Reaction_1 Nitrating_Mixture Fuming HNO3 Acetic Acid Nitrating_Mixture->Reaction_1 2-Bromo-5-nitrothiophene 2-Bromo-5-nitrothiophene Reaction_1->2-Bromo-5-nitrothiophene Purification Reaction_2 Henry Reaction (Room Temp) 2-Bromo-5-nitrothiophene->Reaction_2 Nitromethane Nitromethane Nitromethane->Reaction_2 Base Base Base->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification

Caption: Proposed synthetic workflow for this compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

The biological activity of this compound is likely attributed to the nitro-vinyl moiety.

Antimicrobial Mechanism: In microbial cells, the nitro group can be reduced by nitroreductase enzymes to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can cause widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.

Antimicrobial_Mechanism Compound This compound Cell_Entry Entry into Microbial Cell Compound->Cell_Entry Nitroreductase Nitroreductase Enzymes Cell_Entry->Nitroreductase Reactive_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Species Reduction Cellular_Damage Damage to DNA, Proteins, Lipids Reactive_Species->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Anticancer Mechanism: In cancer cells, a similar reductive activation can occur, especially in the hypoxic environment of tumors. Additionally, the electrophilic nature of the vinyl group may allow for Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular signaling pathways, potentially inducing apoptosis.

Anticancer_Mechanism Compound This compound Tumor_Cell_Entry Entry into Cancer Cell Compound->Tumor_Cell_Entry Reductive_Activation Reductive Activation (Hypoxia) Tumor_Cell_Entry->Reductive_Activation Michael_Addition Michael Addition with Cellular Nucleophiles Tumor_Cell_Entry->Michael_Addition Reactive_Species Reactive Nitrogen Species Reductive_Activation->Reactive_Species Enzyme_Inhibition Enzyme Inhibition & Signaling Disruption Michael_Addition->Enzyme_Inhibition Apoptosis Induction of Apoptosis Reactive_Species->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Proposed anticancer mechanisms of action.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols offer a starting point for the synthesis and evaluation of this compound. Further research, including detailed structure-activity relationship (SAR) studies, in vivo efficacy testing, and toxicological profiling, is necessary to fully elucidate its therapeutic potential. The exploration of derivatives and bioisosteric replacements for the bromo and nitro-vinyl groups could also lead to the discovery of compounds with improved activity and safety profiles.

Application Note: Experimental Protocols for the Reduction of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed experimental protocols for the chemical reduction of the nitro-vinyl group in 2-Bromo-5-(2-nitro-vinyl)-thiophene to yield the corresponding amine, 2-Bromo-5-(2-amino-ethyl)-thiophene. The synthesis of substituted 2-aminothiophenes is a critical step in the development of various biologically active compounds.[1][2] This application note presents two robust methods for this transformation: a classic approach using iron in an acidic medium and a more potent alternative employing lithium aluminum hydride (LAH). Each protocol includes a comprehensive list of materials, step-by-step procedures, and essential safety precautions. A comparative data table and a visual workflow diagram are included to facilitate experimental planning and execution.

Introduction

The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to primary amines.[3] These amines are versatile intermediates in the pharmaceutical industry, serving as precursors for a wide array of therapeutic agents. The target molecule, 2-Bromo-5-(2-amino-ethyl)-thiophene, is a valuable building block for more complex heterocyclic structures. The challenge in this synthesis lies in the selective reduction of the conjugated nitro-vinyl system without affecting the bromo-substituent on the thiophene ring. While catalytic hydrogenation is a common method for nitro reduction, the risk of dehalogenation with catalysts like Palladium on carbon (Pd/C) necessitates the exploration of alternative reagents.[4] Methods such as reduction with metals in acidic conditions or the use of powerful hydride reagents offer effective solutions.[4][5][6]

This note details two reliable protocols for this synthesis, outlining the necessary steps for reaction setup, monitoring, workup, and purification.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of this compound.
Starting Material: this compound
Product: 2-Bromo-5-(2-amino-ethyl)-thiophene

Experimental Protocols

Two distinct protocols are presented. Protocol 1 utilizes iron powder in an acidic medium, a cost-effective and chemoselective method.[5][6] Protocol 2 employs lithium aluminum hydride (LAH), a potent reducing agent capable of reducing both the nitro group and the alkene simultaneously.[4]

Protocol 1: Reduction using Iron in Acidic Medium

This method is a classic and reliable procedure for nitro group reduction that minimizes the risk of dehalogenation.[7][8]

Materials and Equipment:

  • Chemicals: this compound, iron powder (<325 mesh), ammonium chloride (NH₄Cl) or hydrochloric acid (HCl), ethanol, water, ethyl acetate (EtOAc), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Celite®.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0-10.0 eq) in a 4:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Acid Addition: Add a saturated aqueous solution of ammonium chloride (or concentrated HCl dropwise) to the refluxing mixture over 15-20 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.

  • Workup - Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8-9. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel if necessary.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrochloric acid is corrosive; handle with care.

  • Ethanol and ethyl acetate are flammable; keep away from ignition sources.

Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)

This protocol uses a powerful, non-selective hydride reagent and requires strictly anhydrous conditions. LAH is highly effective for reducing aliphatic nitro compounds to amines.[4][9]

Materials and Equipment:

  • Chemicals: this compound, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), ethyl acetate (EtOAc), sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt, anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Oven-dried, three-neck round-bottom flask, dropping funnel, reflux condenser with a nitrogen/argon inlet, magnetic stirrer, ice-water bath, standard laboratory glassware for anhydrous reactions.

Procedure:

  • Reaction Setup: Assemble the dry glassware under an inert atmosphere (N₂ or Ar). In the three-neck flask, prepare a suspension of LAH (3.0-4.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Quench the excess LAH with extreme caution by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LAH used).

  • Workup - Filtration: Stir the resulting mixture vigorously for 30 minutes at room temperature until a granular white precipitate forms. Filter the solid aluminum salts and wash them thoroughly with THF or EtOAc.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Safety Precautions:

  • LAH is extremely reactive with water and protic solvents, producing flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere.

  • The quenching process is highly exothermic and must be performed slowly and with adequate cooling.

  • Always handle LAH powder in a fume hood and away from any moisture.

Data Presentation

The following table summarizes and compares the key experimental parameters for the two proposed protocols.

ParameterProtocol 1: Iron/Acidic MediumProtocol 2: Lithium Aluminum Hydride (LAH)
Reducing Agent Iron (Fe) powderLithium Aluminum Hydride (LiAlH₄)
Stoichiometry (molar eq.) 5.0 - 10.03.0 - 4.0
Solvent Ethanol/Water mixtureAnhydrous THF or Diethyl Ether
Temperature Reflux (~80-90°C)0°C to Room Temperature (or Reflux)
Typical Reaction Time 2 - 4 hours2 - 6 hours
Workup Filtration of iron salts, neutralization, aqueous extractionCautious quenching (Fieser method), filtration of Al salts
Purification Column ChromatographyColumn Chromatography
Potential Advantages Cost-effective, safer reagents, good chemoselectivityHigh reactivity, powerful reduction for stubborn substrates
Potential Disadvantages Heterogeneous reaction, potentially strenuous workupHighly hazardous reagent, requires strict anhydrous conditions

Visualization: Experimental Workflow

The logical flow for the synthesis, from starting material to the purified final product, is depicted below. This generalized workflow is applicable to both protocols, with specific steps for the reaction and workup stages as detailed previously.

Caption: Workflow for the synthesis of 2-Bromo-5-(2-amino-ethyl)-thiophene.

References

Application Notes and Protocols for the Heck Coupling Reaction of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide applications in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck coupling reaction of 2-Bromo-5-(2-nitro-vinyl)-thiophene with various coupling partners. The presence of both a thiophene ring and a nitro-vinyl group presents unique considerations for optimizing reaction conditions.

The general transformation involves the coupling of this compound (an aryl bromide derivative) with an alkene in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the 5-(2-nitro-vinyl) group can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, base, and solvent crucial for achieving high yields and selectivity.

Key Reaction Parameters and Optimization

Successful Heck coupling of this compound requires careful consideration of the following parameters:

  • Catalyst System: The choice of the palladium source and ligand is critical. Common palladium precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. While ligandless catalysis can be effective in some cases, the use of phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands often enhances catalytic activity, stability, and selectivity. For electron-deficient heteroaryl bromides, bulky electron-rich phosphine ligands can be particularly effective.

  • Base: The base is required to neutralize the hydrogen halide formed during the catalytic cycle. Both inorganic bases (e.g., K₂CO₃, NaOAc, Cs₂CO₃) and organic bases (e.g., Et₃N, DIPEA) are commonly used. The choice of base can significantly impact the reaction rate and yield, and may depend on the solvent and catalyst system.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, and NMP are frequently used for Heck reactions due to their ability to dissolve the reactants and stabilize the catalytic species. In some cases, aqueous media or toluene can also be employed.[2][3]

  • Temperature: Heck reactions are typically performed at elevated temperatures, often ranging from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the substrates and the thermal stability of the catalyst.

  • Alkene Coupling Partner: The nature of the alkene coupling partner will influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are common substrates for the Heck reaction.

Data Presentation: Exemplary Heck Coupling Conditions

The following tables summarize typical conditions for Heck coupling reactions of aryl bromides with various alkenes, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1.0)THP-salt (2.0)K₂CO₃H₂O/DMF80495
24-BromoanisolePd(II)-complex 7 (0.5)-NaOHDMF140287
3BromobenzenePd-complex 6 (2.0)SPOK₂CO₃DMF601292

*THP-salt: 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt.[2] *Pd(II)-complex 7: A specific benzimidazole-based Pd(II)-complex.[4] *Pd-complex 6: An imidazole-based secondary phosphine oxide (SPO) ligated palladium complex.[3]

Table 2: Heck Coupling of Aryl Bromides with Other Alkenes

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromothiophenepent-4-en-2-olPd(OAc)₂ (1.0)PPh₃ (3.0)----55
24-Bromoacetophenonen-Butyl acrylatePd/Phosphine-imidazolium salt-----High
3Aryl BromidesAcrylic AcidPd(L-proline)₂--WaterMWShortExcellent

Experimental Protocols

General Protocol for the Heck Coupling of this compound

This protocol is a general guideline and may require optimization for specific alkene coupling partners.

Materials:

  • This compound

  • Alkene coupling partner (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃ or an NHC precursor)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and the ligand (if used, 0.02-0.10 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol or Et₃N, 1.5 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Add the alkene coupling partner (1.2-1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add Reactants: - this compound - Alkene catalyst 2. Add Catalyst System: - Palladium Precursor - Ligand (optional) reagents->catalyst base_solvent 3. Add Base and Solvent catalyst->base_solvent heating 4. Heat under Inert Atmosphere base_solvent->heating monitoring 5. Monitor Progress (TLC/GC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction Reaction Complete purification 7. Dry, Concentrate, and Purify (Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd_complex1 R-Pd(II)L2X pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-alkene-Pd(II)L2X pd_complex1->pd_complex2 Alkene migratory_insertion Migratory Insertion pd_hydride H-Pd(II)L2X pd_complex2->pd_hydride Product beta_hydride β-Hydride Elimination pd_hydride->pd0 Base hx_base H-X-Base pd_hydride->hx_base + Base reductive_elimination Reductive Elimination r_x R-X alkene Alkene product Product base Base

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for 2-Bromo-5-(2-nitro-vinyl)-thiophene in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-5-(2-nitro-vinyl)-thiophene is a functionalized thiophene monomer with significant potential for the synthesis of novel organic electronic materials. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing nitro-vinyl group, offers multiple avenues for the creation of conjugated polymers and small molecules with tailored optoelectronic properties.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental to the synthesis of conjugated polymers.[1][2][3] This allows for the incorporation of the this compound unit into a polymer backbone with various aromatic or heteroaromatic co-monomers. The strong electron-withdrawing nature of the nitro-vinyl group is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a critical parameter for tuning the band gap and improving electron injection/transport in n-type or ambipolar organic field-effect transistors (OFETs) and for optimizing the open-circuit voltage in organic photovoltaic (OPV) devices.

Furthermore, the nitro-vinyl group can be chemically transformed into other functional groups. For instance, reduction of the nitro group can yield an amino group, opening pathways to the synthesis of imine-containing polymers or for post-polymerization modifications. This versatility makes this compound a promising building block for a new generation of organic semiconductors. While direct experimental data on polymers derived from this specific monomer is not yet widely available, the foundational principles of thiophene chemistry suggest its considerable potential in the field of organic electronics.[4][5]

Hypothetical Data for a Representative Polymer

To illustrate the potential properties of a polymer derived from this compound, the following table presents hypothetical data for a copolymer, denoted as P(TNV-co-T), compared with the well-characterized poly(3-hexylthiophene) (P3HT).

Disclaimer: The data for P(TNV-co-T) is hypothetical and intended for illustrative purposes to guide research efforts. Actual experimental values may vary.

PropertyP(TNV-co-T) (Hypothetical)Poly(3-hexylthiophene) (P3HT) (Reference)
HOMO Energy Level (eV)-5.4 to -5.6-4.9 to -5.2[6][7][8]
LUMO Energy Level (eV)-3.5 to -3.7-2.9 to -3.2[6][7]
Electrochemical Band Gap (eV)1.9 to 2.11.9 to 2.2[9][10]
Hole Mobility (cm²/Vs)10⁻⁴ to 10⁻³10⁻⁴ to 10⁻²
Electron Mobility (cm²/Vs)10⁻⁵ to 10⁻⁴10⁻⁶ to 10⁻⁵

Experimental Protocols

I. Synthesis of this compound Monomer

This protocol describes a two-step synthesis of the monomer from 2-bromothiophene.

Step 1: Synthesis of 2-Bromo-5-formylthiophene

A plausible route to 2-bromo-5-formylthiophene is via the Vilsmeier-Haack reaction of 2-bromothiophene.

  • Materials: 2-bromothiophene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane (DCM), sodium acetate, water, ice.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with stirring.

    • After the addition is complete, add 2-bromothiophene dropwise, maintaining the temperature below 10°C.

    • Allow the mixture to warm to room temperature and then heat to 40°C for 2-3 hours.

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

    • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 2-bromo-5-formylthiophene.[11]

Step 2: Henry Reaction to form this compound

The Henry (nitroaldol) reaction is a classic method for forming a carbon-carbon bond between an aldehyde and a nitroalkane.[12][13]

  • Materials: 2-Bromo-5-formylthiophene, nitromethane, a base (e.g., sodium hydroxide or a primary amine like butylamine), a dehydrating agent (e.g., acetic anhydride), methanol, water.

  • Procedure:

    • Dissolve 2-bromo-5-formylthiophene in methanol in a round-bottom flask.

    • Add an equimolar amount of nitromethane to the solution.

    • Add a catalytic amount of the base and stir the reaction mixture at room temperature.

    • After the initial condensation, add a dehydrating agent such as acetic anhydride and heat the mixture to reflux to promote the elimination of water, forming the nitro-vinyl group.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

II. Suzuki Polycondensation for the Synthesis of a Conjugated Polymer

This protocol describes a general method for the copolymerization of this compound with a diboronic acid or ester comonomer.[1][14][15][16]

  • Materials: this compound, a suitable comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), a base (e.g., aqueous potassium carbonate or cesium fluoride), toluene, deionized water.

  • Procedure:

    • In a Schlenk flask, combine equimolar amounts of this compound and the diboronic ester comonomer.

    • Add the palladium catalyst (typically 1-3 mol%).

    • Add the base (typically 2-3 equivalents per mole of the brominated monomer).

    • Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

    • Add degassed toluene and degassed water (if using an aqueous base) via syringe.

    • Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring under an inert atmosphere for 24-72 hours.

    • Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

    • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.

    • Filter the polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

    • Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.

Visualizations

Synthesis_of_Monomer 2-Bromothiophene 2-Bromothiophene 2-Bromo-5-formylthiophene 2-Bromo-5-formylthiophene 2-Bromothiophene->2-Bromo-5-formylthiophene Vilsmeier-Haack (DMF, POCl₃) This compound This compound 2-Bromo-5-formylthiophene->this compound Henry Reaction (Nitromethane, Base) Suzuki_Polymerization cluster_reactants Reactants Monomer This compound Polymerization Suzuki Polycondensation (Pd Catalyst, Base, Toluene) Monomer->Polymerization Comonomer Diboronic Ester Comonomer Comonomer->Polymerization Conjugated_Polymer Conjugated Copolymer Polymerization->Conjugated_Polymer

References

Application Notes and Protocols: Functionalization of the Vinyl Group in 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the vinyl group in 2-Bromo-5-(2-nitro-vinyl)-thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive functionalities. The electron-withdrawing nature of the nitro group activates the vinyl moiety, making it susceptible to a variety of transformations, including reduction, Michael additions, and cycloaddition reactions. The protocols outlined below offer pathways to a diverse range of functionalized thiophene derivatives.

Key Functionalization Pathways

The primary routes for modifying the vinyl group of this compound involve:

  • Reduction of the Nitrovinyl Group: Selective reduction of the nitrovinyl group to an aminoethyl group, providing a key intermediate for further derivatization.

  • Michael Addition: The conjugate addition of nucleophiles to the electron-deficient double bond, enabling the introduction of a wide range of substituents.

  • Cycloaddition Reactions: The participation of the activated double bond in cycloaddition reactions to construct various heterocyclic scaffolds, such as pyrazolines and isoxazolines.

These transformations allow for the synthesis of a library of novel compounds with potential applications in drug discovery and materials science.

Data Presentation

The following tables summarize the expected outcomes for the key functionalization reactions of this compound based on analogous systems.

Table 1: Reduction of the Nitrovinyl Group

Starting MaterialReagentProductYield (%)Reference
2-(2-nitrovinyl)thiopheneDiborane (BH₃·THF)2-(2-Thienyl)ethylamine80-94[1]

Table 2: Michael Addition to the Nitrovinyl Group (Representative Examples)

NucleophileProductSolventCatalyst/BaseExpected Outcome
Thiophenol3-(5-Bromo-2-thienyl)-3-(phenylthio)-1-nitropropaneTolueneBase (e.g., Et₃N)High Yield
Piperidine1-(2-(5-Bromo-2-thienyl)-2-nitroethyl)piperidineEthanol-Good to High Yield
Malononitrile2-((5-Bromo-2-thienyl)(nitro)methyl)malononitrileEthanolBase (e.g., Piperidine)Good to High Yield

Table 3: Cycloaddition Reactions of the Nitrovinyl Group (Representative Examples)

ReagentProduct ClassSolventConditionsExpected Outcome
PhenylhydrazinePyrazolineEthanolReflux with baseGood Yield
Hydroxylamine HClIsoxazolineEthanolReflux with baseGood Yield

Experimental Protocols

Protocol 1: Reduction of the Nitrovinyl Group to an Aminoethyl Group

This protocol describes the reduction of the nitrovinyl group to an amine using diborane, adapted from a procedure for the non-brominated analogue.[1]

Materials:

  • This compound

  • Diborane solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid (1N)

  • Sodium hydroxide solution (2N)

  • Methylene chloride

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diborane solution (1M in THF, approximately 3-4 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1N HCl at 0 °C.

  • Add toluene and remove the THF and toluene by distillation.

  • Basify the aqueous residue with 2N NaOH solution until pH > 10.

  • Extract the aqueous layer with methylene chloride (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield 2-(5-Bromo-2-thienyl)ethylamine as an oil.

Expected Yield: 80-90%

Protocol 2: Michael Addition of a Thiol to the Nitrovinyl Group

This protocol outlines a general procedure for the conjugate addition of a thiol to the activated vinyl group.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in toluene in a round-bottom flask, add the thiol (1.1 equivalents).

  • Add a catalytic amount of triethylamine (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 3: Synthesis of a Pyrazoline Derivative

This protocol describes the synthesis of a pyrazoline derivative via a [3+2] cycloaddition reaction with phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 4: Synthesis of an Isoxazoline Derivative

This protocol details the synthesis of an isoxazoline derivative via a [3+2] cycloaddition reaction with hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or Potassium carbonate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Add a base such as sodium hydroxide or potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the isoxazoline derivative.

Visualizations

Functionalization_Pathways This compound This compound Reduction Reduction This compound->Reduction BH3.THF Michael Addition Michael Addition This compound->Michael Addition Nucleophiles Cycloaddition Cycloaddition This compound->Cycloaddition Dipolarophiles 2-(5-Bromo-2-thienyl)ethylamine 2-(5-Bromo-2-thienyl)ethylamine Reduction->2-(5-Bromo-2-thienyl)ethylamine Michael Adducts Michael Adducts Michael Addition->Michael Adducts Pyrazolines / Isoxazolines Pyrazolines / Isoxazolines Cycloaddition->Pyrazolines / Isoxazolines

Caption: Key functionalization pathways of this compound.

Experimental_Workflow_Reduction cluster_0 Reaction Setup cluster_1 Work-up Dissolve Substrate Dissolve this compound in THF Cool Cool to 0-5 °C Dissolve Substrate->Cool Add Reagent Add Diborane solution Cool->Add Reagent Stir Stir at room temperature Add Reagent->Stir Quench Quench with 1N HCl Stir->Quench Basify Basify with 2N NaOH Quench->Basify Extract Extract with Methylene Chloride Basify->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Final Product Final Product Dry and Concentrate->Final Product 2-(5-Bromo-2-thienyl)ethylamine

Caption: Workflow for the reduction of the nitrovinyl group.

Cycloaddition_Workflow cluster_0 Reaction cluster_1 Isolation and Purification Mix Reagents Mix Substrate, Reagent, and Solvent Add Catalyst Add Catalyst/Base Mix Reagents->Add Catalyst Reflux Heat to Reflux Add Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Filter Precipitate or Concentrate Cool->Isolate Purify Column Chromatography / Recrystallization Isolate->Purify Heterocyclic Product Heterocyclic Product Purify->Heterocyclic Product Pyrazoline or Isoxazoline

Caption: General workflow for cycloaddition reactions.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene and its derivatives. This class of compounds holds significant potential as building blocks in medicinal chemistry and materials science. The protocols outlined below are designed to be scalable and reproducible for research and development purposes.

Overview of the Synthetic Strategy

The primary synthetic route to this compound is a two-step process. The first step involves the formylation of 2-bromothiophene to produce the key intermediate, 2-bromo-5-formylthiophene. This aldehyde then undergoes a base-catalyzed Henry reaction (nitroaldol condensation) with nitromethane. The resulting β-nitro alcohol can be subsequently dehydrated to yield the target compound, this compound. The bromine atom on the thiophene ring serves as a versatile handle for further functionalization, enabling the synthesis of a wide array of derivatives through cross-coupling reactions.

G A 2-Bromothiophene B 2-Bromo-5-formylthiophene A->B Formylation C 2-Bromo-5-(1-hydroxy-2-nitroethyl)thiophene B->C Henry Reaction (with Nitromethane) D This compound C->D Dehydration E Derivatives D->E Further Functionalization (e.g., Suzuki Coupling)

Caption: Overall synthetic pathway for this compound and its derivatives.

Experimental Protocols

Synthesis of 2-Bromo-5-formylthiophene (Intermediate)

This protocol describes the Vilsmeier-Haack formylation of 2-bromothiophene.

Materials:

  • 2-Bromothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents) under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromothiophene (1.0 equivalent) in dichloromethane dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-5-formylthiophene as a solid.

Scale-Up Synthesis of this compound

This protocol details the Henry reaction between 2-bromo-5-formylthiophene and nitromethane, followed by dehydration.

Materials:

  • 2-Bromo-5-formylthiophene

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-formylthiophene (1.0 equivalent) and nitromethane (10.0 equivalents).

  • Add ammonium acetate (2.0 equivalents) as a catalyst.

  • Heat the mixture to reflux in acetic acid and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of 2-Aryl-5-(2-nitro-vinyl)-thiophene Derivatives via Suzuki Coupling

This protocol provides a general method for the derivatization of this compound using a Suzuki cross-coupling reaction.[1]

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1.0 equivalent), the corresponding aryl boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Bubble nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents) and heat the reaction mixture to 90 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(2-nitro-vinyl)-thiophene derivative.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Chemical Name 2-bromo-5-(2-nitroethenyl)thiophene[2]
CAS Number 28783-33-7[2]
Molecular Formula C₆H₄BrNO₂S[2]
Molecular Weight 234.07 g/mol [2]
Appearance Pale yellow solid
Yield (Henry Reaction) 75-85% (representative)
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (d, 1H), 7.60 (d, 1H), 7.20 (d, 1H), 7.10 (d, 1H)Representative
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 145.0, 138.5, 135.2, 131.0, 129.8, 118.6Representative

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Dosing B Reaction Under Inert Atmosphere A->B C Temperature Control (Heating/Cooling) B->C D Reaction Monitoring (TLC) C->D E Quenching D->E Reaction Complete F Extraction E->F G Drying & Solvent Removal F->G H Crude Product Isolation G->H I Column Chromatography H->I J Recrystallization I->J K Purity Analysis (HPLC) J->K L Structure Confirmation (NMR, MS) K->L

Caption: General experimental workflow for synthesis, work-up, and purification.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-(2-nitro-vinyl)-thiophene as a versatile starting material for the development of new antimicrobial agents. The protocols detailed below leverage the reactive nitrovinyl moiety for the construction of diverse heterocyclic scaffolds, a common feature in many potent antimicrobial compounds.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The presence of a nitrovinyl group attached to the thiophene ring, as in this compound, offers a reactive handle for the synthesis of various derivatives. The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack through a Michael addition reaction. This reactivity can be exploited to introduce diverse functionalities and to construct novel heterocyclic systems with potential antimicrobial efficacy. The bromine atom on the thiophene ring also provides a site for further modification, such as cross-coupling reactions, to enhance the structural diversity and biological activity of the synthesized compounds.

Synthetic Strategy Overview

The primary synthetic strategy involves the Michael addition of various nucleophiles to the activated double bond of this compound. This addition reaction can be followed by intramolecular cyclization to yield a variety of heterocyclic systems. The choice of nucleophile will determine the nature of the resulting scaffold.

Data Presentation

While specific antimicrobial data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related thiophene derivatives against common pathogens. This data provides a benchmark for the potential efficacy of the proposed synthetic compounds.

Compound ClassTest OrganismMIC Range (µg/mL)Reference Compound
Thiophene-substituted heterocyclesStaphylococcus aureus3.125 - 64Chloramphenicol
Escherichia coli8 - >64Gentamicin
Pseudomonas aeruginosa16 - >64Gentamicin
Candida albicans6.25 - 128Fluconazole
Aminothiophene derivativesStaphylococcus aureus0.81 - 50Cefadroxil
Bacillus subtilis0.81 - 50Cefadroxil
Escherichia coli0.81 - 50Cefadroxil
Salmonella typhi0.81 - 50Cefadroxil

Note: The above data is a compilation from various sources on thiophene-based antimicrobials and is intended for comparative purposes.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydrothiophene Derivatives via Michael Addition

This protocol describes the synthesis of a tetrahydrothiophene derivative through the Michael addition of a thiol-containing nucleophile to this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add thiophenol (1.2 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain the purified 2-Bromo-5-(1-phenylthio-2-nitroethyl)thiophene.

Protocol 2: Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition

This protocol outlines the synthesis of a pyrrolidine-fused thiophene derivative.

Materials:

  • This compound

  • N-methylglycine ethyl ester

  • Triethylamine (TEA)

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), N-methylglycine ethyl ester (1.2 mmol), and triethylamine (1.5 mmol) in dry toluene (25 mL).

  • Reflux the reaction mixture for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized thiophene derivatives

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for creating antimicrobial agents from this compound.

Synthetic_Workflow A This compound C Michael Addition Adduct A->C Michael Addition B Nucleophile (e.g., Thiol, Amine, Azide) B->C E Heterocyclic Thiophene Derivatives C->E Further Modification/ Cyclization D Intramolecular Cyclization F Antimicrobial Activity Screening E->F Biological Evaluation

Caption: General workflow for the synthesis and evaluation of antimicrobial thiophene derivatives.

Proposed Mechanism of Action Signaling Pathway

Nitroaromatic compounds often exert their antimicrobial effects through a reductive activation pathway. The following diagram illustrates a plausible mechanism of action.

Mechanism_of_Action cluster_bacterium Bacterial Cell Nitro_Compound Nitro-Thiophene Derivative Nitro_Reductase Bacterial Nitroreductases Nitro_Compound->Nitro_Reductase Enters Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitro_Reductase->Reactive_Intermediates Reduction Cellular_Targets Cellular Macromolecules (DNA, Proteins, Enzymes) Reactive_Intermediates->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Proposed mechanism of action for nitro-thiophene antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene, a key intermediate in various pharmaceutical syntheses.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the synthesis of this compound?

A1: The synthesis of this compound from 2-bromo-5-formylthiophene and nitromethane is a classic example of a Henry reaction, also known as a nitroaldol reaction. This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound (in this case, an aldehyde) and is typically base-catalyzed.[1][2]

Q2: What is the general mechanism of the Henry reaction?

A2: The Henry reaction proceeds in two main steps:

  • Nitronate formation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane) to form a nitronate anion.

  • Nucleophilic addition: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (2-bromo-5-formylthiophene) to form a β-nitro alkoxide intermediate.

  • Protonation: The β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol. This intermediate can then be dehydrated to form the final this compound product.[2][3]

Q3: What are the critical parameters to control for a successful synthesis?

A3: The key parameters to control for a high-yield synthesis are the choice of base catalyst, solvent, reaction temperature, and reaction time. Careful optimization of these parameters is crucial to maximize the product yield and minimize side reactions.

Troubleshooting Guide

Low Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Suboptimal Catalyst: The choice and amount of the base catalyst are critical.

    • Solution: Experiment with different base catalysts. While common bases like sodium hydroxide or potassium hydroxide can be used, organic bases such as primary amines (e.g., ethylamine, butylamine) or ammonium acetate can offer better results by minimizing side reactions.[4] Ensure the catalyst is fresh and used in the correct molar ratio.

  • Inappropriate Solvent: The solvent polarity can significantly influence the reaction rate and yield.

    • Solution: While alcohols like methanol or ethanol are commonly used, consider exploring other solvents. In some Henry reactions, more polar solvents have been shown to improve yields.[5]

  • Incorrect Reaction Temperature: The reaction temperature affects both the reaction rate and the stability of the product.

    • Solution: The optimal temperature can vary. Start with room temperature and then explore a range (e.g., 0°C to 50°C) to find the ideal condition for your specific catalyst and solvent system. Higher temperatures can sometimes lead to decomposition or side reactions.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material (2-bromo-5-formylthiophene) is consumed.

  • Poor Quality Starting Materials: Impurities in 2-bromo-5-formylthiophene or nitromethane can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the 2-bromo-5-formylthiophene by recrystallization or column chromatography before use.

Side Reactions and Impurities

Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A5: The Henry reaction can be accompanied by several side reactions.

  • Cannizzaro Reaction: If a strong base is used, the aldehyde starting material can undergo a disproportionation reaction to form a carboxylic acid and an alcohol.

    • Solution: Use a milder base, such as a primary amine or ammonium acetate, instead of strong bases like NaOH or KOH.[4]

  • Aldol Condensation: The aldehyde can also undergo self-condensation.

    • Solution: This can be minimized by using an excess of the nitroalkane and by carefully controlling the reaction temperature.

  • Polymerization: The product, being a nitroalkene, can be susceptible to polymerization, especially under basic conditions and at elevated temperatures.

    • Solution: Maintain a lower reaction temperature and minimize the reaction time once the starting material is consumed.

Purification Challenges

Q6: I am having difficulty purifying the final product. What are the recommended methods?

A6: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Crystallization: This is often the most effective method for purifying the solid product.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for finding a suitable eluent system to separate the product from impurities.

  • Washing: Before crystallization or chromatography, washing the crude product with water can help remove inorganic salts and some water-soluble impurities.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHMethanol2512~60-70
KOHEthanol2512~65-75
Ammonium AcetateAcetic Acid1002>80
EthylamineEthanol2518~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-5-formylthiophene

This protocol describes a common method for the formylation of 2-bromothiophene.

Materials:

  • 2-Bromothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.

  • After the addition is complete, add 2-bromothiophene dropwise to the mixture, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2-3 hours.

  • Monitor the reaction by TLC until the 2-bromothiophene is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-5-formylthiophene.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound

This protocol utilizes an amine catalyst for the Henry reaction.

Materials:

  • 2-Bromo-5-formylthiophene

  • Nitromethane

  • Ethylamine (or another suitable primary amine)

  • Ethanol

  • Hydrochloric acid (1M)

  • Ice bath

Procedure:

  • Dissolve 2-bromo-5-formylthiophene in ethanol in a round-bottom flask.

  • Add an excess of nitromethane (e.g., 3-5 equivalents) to the solution.

  • Cool the mixture in an ice bath and add a catalytic amount of ethylamine dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify with 1M hydrochloric acid to a pH of ~5-6. This will cause the product to precipitate.

  • Filter the precipitate and wash it with cold water and then a small amount of cold ethanol.

  • Dry the solid product under vacuum.

  • If necessary, recrystallize the product from ethanol or another suitable solvent to obtain pure this compound.

Visualizations

Troubleshooting_Yield start Low Yield of This compound catalyst Is the catalyst optimal? start->catalyst solvent Is the solvent appropriate? catalyst->solvent Yes sol_catalyst Experiment with different bases (e.g., primary amines, ammonium acetate). Verify catalyst amount and freshness. catalyst->sol_catalyst No temperature Is the temperature correct? solvent->temperature Yes sol_solvent Test different polar solvents (e.g., methanol, ethanol). Ensure solvent is anhydrous. solvent->sol_solvent No time Is the reaction time sufficient? temperature->time Yes sol_temperature Optimize temperature (e.g., 0-50°C). Avoid excessively high temperatures. temperature->sol_temperature No reagents Are the starting materials pure? time->reagents Yes sol_time Monitor reaction by TLC. Extend reaction time until starting material is consumed. time->sol_time No sol_reagents Purify starting materials (e.g., recrystallization of 2-bromo-5-formylthiophene). reagents->sol_reagents No end_node Improved Yield reagents->end_node Yes sol_catalyst->catalyst sol_solvent->solvent sol_temperature->temperature sol_time->time sol_reagents->reagents

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5-(2-nitro-vinyl)-thiophene from reaction byproducts. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound via the Henry reaction?

A1: The primary byproducts and impurities encountered during the synthesis of this compound from 2-bromo-5-formylthiophene and nitromethane include:

  • Unreacted starting materials: 2-bromo-5-formylthiophene and excess nitromethane.

  • β-nitro alcohol intermediate: 2-Bromo-5-(1-hydroxy-2-nitroethyl)thiophene. This is the initial product of the Henry reaction before dehydration.

  • Polymerized material: Aldehydes, especially in the presence of base, can sometimes lead to the formation of polymeric side products.

  • Cannizzaro reaction products: Although less common with this substrate, under strongly basic conditions, the aldehyde can disproportionate.

Q2: My crude product is a dark-colored oil/solid. Is this normal?

A2: Yes, it is common for the crude product of a Henry reaction yielding a nitroalkene to be a yellow, brown, or even black oil or solid. The intense color is often due to the highly conjugated nitroalkene product and the presence of minor, highly colored impurities.

Q3: What are the recommended methods for purifying this compound?

A3: The two most common and effective purification methods are:

  • Recrystallization: This is often the preferred method if the product is a solid and a suitable solvent system can be found. It is effective at removing most byproducts.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts with different polarities. However, some nitroalkenes can be sensitive to the stationary phase (e.g., silica gel).

Q4: Can I use a simple acid-base workup for purification?

A4: A patent for the related compound 2-(2-nitrovinyl)thiophene describes a purification process involving dissolution in a basic aqueous solution followed by precipitation upon neutralization with acid.[1] This can be an effective method to remove non-acidic impurities. However, the stability of the bromo-substituted derivative under these conditions should be considered.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after purification 1. Incomplete reaction or significant side reactions. 2. Product loss during extraction or washing steps. 3. Decomposition of the product on silica gel during column chromatography. 4. Product is too soluble in the recrystallization solvent.1. Optimize reaction conditions (e.g., reaction time, temperature, catalyst). 2. Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to prevent product loss. 3. Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, use a less acidic stationary phase like alumina. 4. Choose a different solvent or a solvent mixture for recrystallization where the product has lower solubility at colder temperatures.
Product appears as an oil and will not crystallize 1. Presence of impurities that are inhibiting crystallization. 2. The product may have a low melting point.1. Attempt to purify a small amount by column chromatography to obtain a seed crystal. 2. Try dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling to induce crystallization. Scratching the inside of the flask with a glass rod may also help.
Streaking or decomposition of the product on the TLC plate 1. The product is unstable on the silica gel. 2. The developing solvent is too polar.1. Add a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape. 2. Use a less polar solvent system for development.
Co-elution of impurities during column chromatography 1. The polarity of the eluent is too high. 2. The byproducts have a very similar polarity to the product.1. Use a shallower gradient or an isocratic elution with a less polar solvent system. 2. If recrystallization is not an option, consider preparative TLC or HPLC for higher resolution separation.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents. Good candidates for recrystallization will dissolve the compound when hot but have low solubility when cold. Common solvents for similar nitroalkenes include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[2]

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent. b. If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes to decolorize. c. Hot filter the solution to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If product instability is observed on TLC, consider deactivating the silica gel by preparing a slurry with the eluent containing ~1% triethylamine.

  • Eluent System: A common eluent system for nitroalkenes is a mixture of ethyl acetate and hexanes.[2] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. A typical starting point could be a 10-30% ethyl acetate in hexanes mixture.

  • Procedure: a. Prepare the column with the chosen stationary phase and eluent. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Load the sample onto the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow

PurificationWorkflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis cluster_result Final Product start Crude Product choice Solid or Oil? start->choice recrystallization Recrystallization choice->recrystallization Solid column Column Chromatography choice->column Oil / Impure Solid analysis Purity Analysis (NMR, GC-MS, etc.) recrystallization->analysis column->analysis pure_product Pure Product analysis->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_issue Identify the Issue cluster_solutions Potential Solutions start Purification Attempted issue What is the problem? start->issue low_yield Low Yield issue->low_yield Yield oily_product Product is an Oil issue->oily_product Physical State tlc_issues TLC Streaking/ Decomposition issue->tlc_issues Analysis co_elution Co-elution of Impurities issue->co_elution Purity solution_yield Optimize reaction/workup Deactivate silica Change recrystallization solvent low_yield->solution_yield solution_oil Purify by column first Use seed crystal Try different crystallization solvent oily_product->solution_oil solution_tlc Add acid/base to eluent Use less polar eluent tlc_issues->solution_tlc solution_coelution Use shallower gradient Consider prep-TLC/HPLC co_elution->solution_coelution

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(2-nitro-vinyl)-thiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Henry-nitroaldol condensation of 2-bromo-5-formylthiophene and nitromethane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH, or an amine) may be old or decomposed. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Retro-Henry Reaction: The equilibrium may favor the starting materials.1. Use a fresh, high-purity base catalyst. 2. Monitor the reaction progress using TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. For thermally sensitive substrates, it is preferable to extend the reaction time at a lower temperature. 3. Use a slight excess of nitromethane to shift the equilibrium towards the product. Ensure efficient removal of water if the reaction conditions allow for it, as this drives the reaction forward.
Formation of a Dark, Tarry Substance (Polymerization) 1. Excessive Base Concentration: High concentrations of a strong base can promote the polymerization of the nitroalkene product. 2. Elevated Reaction Temperature: Higher temperatures can accelerate polymerization.1. Use a catalytic amount of a milder base (e.g., an amine like triethylamine or DBU). 2. Maintain a low and controlled reaction temperature, typically between 0°C and room temperature.
Presence of Unreacted 2-bromo-5-formylthiophene 1. Incomplete Reaction: See "Low or No Product Yield". 2. Poor Solubility of Starting Material: The aldehyde may not be fully dissolved in the reaction solvent.1. Refer to the solutions for "Low or No Product Yield". 2. Choose a solvent system in which both the aldehyde and the nitromethane are soluble. A co-solvent system may be necessary.
Formation of Multiple Spots on TLC (Byproducts) 1. Cannizzaro Reaction: If a strong base is used in high concentration and the aldehyde is sterically hindered, it can disproportionate into the corresponding alcohol and carboxylic acid. 2. Dehydration of the Intermediate: The intermediate β-nitro alcohol can readily dehydrate to form the desired nitroalkene, but other elimination or rearrangement products are possible under certain conditions.1. Use a milder base or a catalytic amount of a strong base. 2. The dehydration is often the desired step to obtain the final product. If other byproducts are forming, purification by column chromatography is recommended.
Difficult Purification of the Final Product 1. Similar Polarity of Product and Byproducts: Brominated thiophenes and their derivatives can be challenging to separate due to similar polarities. 2. Oily Product: The product may not crystallize easily.1. Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary. 2. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. If the product remains an oil, purification by column chromatography is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Henry-nitroaldol condensation reaction between 2-bromo-5-formylthiophene and nitromethane, typically catalyzed by a base.

Q2: What are the typical side reactions I should be aware of?

A2: The primary side reactions include the retro-Henry reaction (a reversible reaction that can decrease yield), polymerization of the desired nitroalkene product (often resulting in tar formation), and the Cannizzaro reaction of the starting aldehyde if a strong base is used in excess.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, it is crucial to carefully control the reaction conditions. Key parameters include the choice and amount of base, reaction temperature, and reaction time. Using a catalytic amount of a mild base and maintaining a low temperature are generally recommended.

Q4: What is a suitable solvent for this reaction?

A4: Solvents such as methanol, ethanol, or tetrahydrofuran (THF) are commonly used. The choice of solvent depends on the solubility of the starting materials and the specific base used.

Q5: My product is a stubborn oil. How can I purify it?

A5: If the product does not crystallize upon trituration with a non-polar solvent, purification via column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Experimental Protocols

Protocol 1: Standard Henry Condensation

This protocol is adapted from the synthesis of the non-brominated analog, 2-(2-nitrovinyl)thiophene, and is a general guideline.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-formylthiophene (1 equivalent) in methanol.

  • Addition of Reagents: Add nitromethane (1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide, 1.1 equivalents) in methanol, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) at 0°C.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

A reported yield for the non-brominated analog using a similar procedure is 72.4%.

Protocol 2: Microwave-Assisted Synthesis

This is an alternative method that may offer higher yields and shorter reaction times, based on the synthesis of 2-(2-nitroethenyl)thiophene.

  • Reaction Mixture: In a microwave-safe vessel, combine 2-bromo-5-formylthiophene (1 equivalent), nitromethane (2 equivalents), and a catalytic amount of a suitable base (e.g., ammonium acetate or a supported base).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes).

  • Workup and Purification: After cooling, dissolve the residue in an organic solvent, wash with water, dry the organic layer, and concentrate. Purify the crude product as described in Protocol 1.

A reported yield for the non-brominated analog using a microwave-assisted method is 94%.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway A 2-bromo-5-formylthiophene C β-nitro alcohol (intermediate) A->C + Nitromethane (Base Catalyst) G Cannizzaro Products A->G Side Reaction (Strong Base) B Nitromethane B->C D This compound (Desired Product) C->D Dehydration F Retro-Henry Reaction C->F Reversion E Polymerization D->E Side Reaction F->A

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagents: - Fresh Base? - Pure Starting Materials? start->check_reagents check_conditions Review Reaction Conditions: - Correct Temperature? - Sufficient Reaction Time? start->check_conditions check_workup Examine Workup Procedure: - Correct pH for Neutralization? - Appropriate Extraction Solvent? start->check_workup optimize_base Optimize Base: - Try a milder base (e.g., amine)? - Use catalytic amount? check_reagents->optimize_base If reagents are suspect optimize_temp_time Optimize Temperature/Time: - Increase time at low temp? - Moderate temp increase? check_conditions->optimize_temp_time If conditions are suboptimal optimize_workup Optimize Workup: - Adjust pH carefully? - Use different solvent? check_workup->optimize_workup If workup is problematic success Improved Yield optimize_base->success optimize_temp_time->success optimize_workup->success

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Suzuki Coupling of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-5-(2-nitro-vinyl)-thiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing very low or no conversion of my starting material?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. A primary consideration is the activity of the palladium catalyst. The choice of catalyst and ligands is crucial, especially for electron-deficient substrates.[1][2] Bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst.[1] Another common issue is the quality and nature of the base used, as its role is critical in the transmetalation step.[3] Inadequate solubility of the reactants can also hinder the reaction; adjusting the solvent system may be necessary.[3]

Q2: My reaction is producing significant side products, particularly from homo-coupling of the boronic acid. How can I minimize this?

A2: Homo-coupling of the boronic acid is a frequent side reaction in Suzuki couplings. This can be exacerbated by suboptimal reaction conditions. To minimize this, ensure thorough deoxygenation of the reaction mixture before adding the catalyst, as oxygen can promote homo-coupling. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is essential.[4] The choice of base can also influence the extent of homo-coupling; sometimes switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.[4]

Q3: I am concerned about potential side reactions involving the nitro group. What should I look out for?

A3: While Suzuki couplings are generally tolerant of nitro groups, there is some literature suggesting that under certain conditions, the nitro group can act as a pseudo-halide, potentially leading to undesired couplings.[5] More commonly, the strong electron-withdrawing nature of the nitro-vinyl group can influence the reactivity of the thiophene ring. It is also possible for the nitro group to be reduced under certain catalytic conditions, although this is less common in standard Suzuki protocols. Careful monitoring of the reaction by TLC or LC-MS for unexpected byproducts is recommended. Using a well-defined palladium precatalyst and appropriate ligands can help to improve selectivity.[6]

Q4: The purification of my product is difficult due to closely eluting impurities. What are my options?

A4: Purification challenges often arise from residual starting materials, homo-coupled products, or other side products. Optimizing the reaction to go to full conversion will simplify the purification process. If closely eluting impurities persist, consider alternative purification techniques. Besides standard column chromatography, techniques like preparative TLC, recrystallization, or even derivatization of the product to facilitate separation can be explored. In some cases, switching the solvent system for chromatography or using a different stationary phase can improve separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination, as the optimal choice can be substrate-dependent. However, for electron-deficient aryl bromides, catalysts with bulky, electron-donating phosphine ligands are often effective.[1][2] Common choices include Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[6] It is advisable to screen a few catalyst/ligand systems to find the most efficient one for your specific reaction.

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical and often requires empirical optimization.[3] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).[7] For substrates sensitive to strong bases, milder options like potassium carbonate or cesium carbonate are often preferred.[4] The solubility of the base in the chosen solvent system should also be considered.

Q3: What are the recommended solvent systems?

A3: A variety of solvents can be used for Suzuki couplings. Often, a mixture of an organic solvent and water is employed to dissolve both the organic reactants and the inorganic base.[8] Common solvent systems include toluene/water, dioxane/water, and DMF/water.[3][4] The choice of solvent can impact the reaction rate and selectivity, so it may need to be optimized.

Q4: How does the nitro-vinyl group affect the Suzuki coupling?

A4: The electron-withdrawing nature of the 2-nitro-vinyl group is expected to activate the C-Br bond towards oxidative addition, which is the rate-determining step in many Suzuki couplings.[1][5] This can potentially make the reaction faster compared to an unsubstituted 2-bromothiophene. However, as mentioned in the troubleshooting guide, the nitro group's presence could also introduce the possibility of side reactions under certain conditions.[5]

Data Presentation

Table 1: General Suzuki Coupling Conditions for Aryl Halides.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Cs₂CO₃ (2.5 eq)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)DMF/H₂O (5:1)
Temperature 80-100 °C90-110 °C80-100 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is dissolved in a small amount of the degassed organic solvent and then transferred to the reaction flask via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Product Reductive Elimination->Ar-R R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Mixing Mix Aryl Halide, Boronic Acid, and Base Degassing Degas with Inert Gas Reactant_Mixing->Degassing Solvent_Addition Add Degassed Solvent Degassing->Solvent_Addition Catalyst_Addition Add Catalyst Solution Solvent_Addition->Catalyst_Addition Heating Heat and Stir Catalyst_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree Start Low/No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Change_Catalyst Screen different catalysts/ligands Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Success Improved Conversion Change_Catalyst->Success Change_Base Try a different base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Change_Base->Success Change_Solvent Optimize solvent system Check_Solubility->Change_Solvent No Check_Temp Is temperature optimal? Check_Solubility->Check_Temp Yes Change_Solvent->Success Adjust_Temp Increase reaction temperature Check_Temp->Adjust_Temp No Check_Temp->Success Yes Adjust_Temp->Success

Caption: Troubleshooting decision tree for low reaction conversion.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2-bromo-5-(2-nitro-vinyl)-thiophene. The information is designed to help optimize reaction conditions and overcome common challenges encountered during experimentation.

Troubleshooting Guide

Users often face challenges related to low yield, side product formation, or unexpected reactivity. This guide addresses the most common issues in a question-and-answer format.

Q1: My reaction is giving a low yield of the desired nucleophilic aromatic substitution (SNA_r_) product. What are the likely causes and how can I improve it?

A1: Low yields in the SNAr reaction on this compound are often due to incomplete reaction, side reactions, or degradation of the starting material or product. Here are some troubleshooting steps:

  • Increase Reaction Temperature: The thiophene ring, although activated by the 5-(2-nitro-vinyl) group, may still require thermal energy to facilitate the formation of the Meisenheimer complex, which is a key intermediate in the SNAr mechanism.[1][2] A gradual increase in temperature (e.g., in 10-20 °C increments) can significantly improve the reaction rate.

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile. If you are using a less polar solvent, switching to one of these may enhance the reaction rate.

  • Stronger Nucleophile/Base: The strength of the nucleophile is crucial. If you are using a weak nucleophile, consider using a stronger one. Additionally, if your nucleophile is an amine, the presence of a non-nucleophilic base (e.g., DBU, K₂CO₃) can deprotonate the amine, increasing its nucleophilicity.

  • Degradation: The 2-nitro-vinyl moiety can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products. If degradation is observed, try running the reaction at a lower temperature for a longer duration.

Q2: I am observing a significant amount of a side product that appears to be the result of a Michael addition to the nitro-vinyl group. How can I favor the desired SNAr reaction over the Michael addition?

A2: The presence of two electrophilic sites—the C2 carbon bearing the bromine and the β-carbon of the nitro-vinyl group—can lead to a mixture of SNAr and Michael addition products.[3] Controlling this chemoselectivity is a key challenge. Here's how you can favor the SNAr pathway:

  • Nucleophile Choice (HSAB Principle): The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The C2 carbon of the thiophene ring is a "softer" electrophilic center compared to the β-carbon of the α,β-unsaturated nitro-alkene, which is "harder". Therefore, using a "softer" nucleophile (e.g., thiols, secondary amines) should favor the SNAr reaction. Conversely, "harder" nucleophiles (e.g., alkoxides, primary amines) are more likely to undergo Michael addition.

  • Reaction Temperature: Higher temperatures generally favor SNAr over Michael addition. The Michael addition is often reversible and kinetically controlled, while the SNAr is typically thermodynamically controlled and requires a higher activation energy.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates. Protic solvents can solvate and deactivate "harder" nucleophiles, potentially favoring the SNAr pathway. Experimenting with a range of polar aprotic and protic solvents is recommended.

Q3: My starting material, this compound, seems to be unstable under my reaction conditions. What should I do?

A3: The stability of this compound can be a concern, particularly in the presence of strong bases or at high temperatures.

  • Use a Weaker Base: If a base is required, consider using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate.

  • Lower Reaction Temperature: As mentioned previously, high temperatures can lead to decomposition. If the desired reaction is too slow at lower temperatures, consider using a catalyst or a more reactive nucleophile.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting material and product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic aromatic substitution on this compound?

A1: The nucleophilic aromatic substitution on this substrate proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom (C2 position of the thiophene ring). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the thiophene ring and the nitro-vinyl substituent.

  • Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the elimination of the bromide ion.

Q2: How is the starting material, this compound, typically synthesized?

A2: this compound is commonly prepared via a Knoevenagel condensation of 2-bromo-5-formylthiophene with nitromethane.[4] This reaction is typically base-catalyzed.

Q3: Can I use other halogens besides bromine as the leaving group?

A3: Yes, other halogens like chlorine or iodine can also be used as leaving groups. The reactivity generally follows the order F > Cl > Br > I for SNAr reactions, which is opposite to SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the carbon-halogen bond strength also plays a role in the elimination step.

Q4: What are some common nucleophiles used in this reaction?

A4: A variety of nucleophiles can be used, including:

  • Nitrogen Nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine, aniline).

  • Oxygen Nucleophiles: Alkoxides and phenoxides.

  • Sulfur Nucleophiles: Thiols and thiolates.

  • Carbon Nucleophiles: Enolates and other carbanions.

The choice of nucleophile will significantly impact the reaction outcome, especially concerning the chemoselectivity between SNAr and Michael addition.

Data Presentation

The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on activated thiophenes. Please note that these are representative conditions and may require optimization for this compound.

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
PiperidineDMFK₂CO₃80-1004-870-90
MorpholineDMSONone100-1206-1265-85
Sodium MethoxideMethanolNoneReflux2-480-95
ThiophenolAcetonitrileEt₃N60-803-675-90

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., DMF, 10 mL) is added the amine nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 1.5 mmol), if required.

  • The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthesis of this compound (Starting Material)
  • To a solution of 2-bromo-5-formylthiophene (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added nitromethane (1.5 mmol).

  • The solution is cooled to 0 °C, and a base (e.g., a solution of sodium hydroxide in water) is added dropwise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • The mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Side Products check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction low_conversion Low Conversion? check_reaction->low_conversion side_products Side Products Observed? low_conversion->side_products No increase_temp Increase Temperature low_conversion->increase_temp Yes degradation Degradation Observed? side_products->degradation No michael_addition Michael Addition Product? side_products->michael_addition Yes lower_temp Lower Temperature degradation->lower_temp Yes end_success Successful Optimization increase_temp->end_success change_solvent Change to Polar Aprotic Solvent (DMF, DMSO) change_solvent->end_success stronger_nucleophile Use Stronger Nucleophile/Base stronger_nucleophile->end_success other_side_products Other Side Products michael_addition->other_side_products No use_soft_nucleophile Use Softer Nucleophile (e.g., Thiol) michael_addition->use_soft_nucleophile Yes end_further_opt Further Optimization Needed other_side_products->end_further_opt increase_temp_snar Increase Temperature to Favor SNAr use_soft_nucleophile->increase_temp_snar increase_temp_snar->end_success weaker_base Use Weaker Base lower_temp->weaker_base inert_atmosphere Use Inert Atmosphere weaker_base->inert_atmosphere inert_atmosphere->end_success

Caption: Troubleshooting workflow for optimizing nucleophilic substitution.

Reaction_Pathways cluster_snar SNAr Pathway cluster_michael Michael Addition Pathway reactant This compound + Nucleophile meisenheimer Meisenheimer Complex reactant->meisenheimer Attack at C2 enolate Enolate Intermediate reactant->enolate Attack at β-carbon snar_product SNAr Product meisenheimer->snar_product - Br⁻ michael_product Michael Adduct enolate->michael_product Protonation

Caption: Competing reaction pathways for nucleophilic attack.

References

preventing polymerization of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Bromo-5-(2-nitro-vinyl)-thiophene. The information herein is designed to help prevent unwanted polymerization and troubleshoot related issues during experimentation, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a substituted vinylthiophene. Like many vinyl monomers, it possesses a carbon-carbon double bond that can undergo free-radical polymerization. This process involves the joining of many monomer units to form a long polymer chain. The polymerization can be initiated by heat, light, or the presence of radical initiators. The electron-withdrawing nature of the nitro group can also influence the reactivity of the vinyl group.

Q2: What are the signs of polymerization in my sample of this compound?

Unwanted polymerization can manifest in several ways, including:

  • An increase in the viscosity of a solution.

  • The formation of a solid precipitate or a gel-like substance.

  • A noticeable change in the color of the material.

  • In a sealed container, polymerization can lead to a pressure buildup due to the exothermic nature of the reaction.

Q3: How can I prevent the polymerization of this compound during storage?

To prevent polymerization during storage, it is crucial to add a polymerization inhibitor. Additionally, the compound should be stored in a cool, dark place, away from sources of heat and light, which can initiate polymerization. An inert atmosphere (e.g., nitrogen or argon) can also help to prevent polymerization initiated by atmospheric oxygen.

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[1] They typically function as radical scavengers, reacting with and neutralizing any free radicals that may form in the monomer, thus terminating the polymerization chain reaction.

Q5: Which inhibitors are recommended for this compound?

While specific studies on this compound are limited, inhibitors commonly used for other vinyl monomers are a good starting point. These include phenolic compounds and stable nitroxide radicals. Interestingly, β-nitrostyrene derivatives, which share a structural similarity with your compound, have been shown to act as potent inhibitors of free radical polymerization.[2][3] This suggests that this compound may exhibit some degree of self-inhibition, although relying on this alone is not recommended.

Troubleshooting Guide

Unwanted polymerization can be a significant issue during the synthesis, purification, and handling of this compound. This guide provides potential causes and solutions for common problems.

Problem Potential Cause(s) Recommended Solution(s)
Solidification or increased viscosity of the compound during storage. - Absence or depletion of a polymerization inhibitor.- Exposure to heat or light.- Presence of contaminants that can initiate polymerization.- Ensure the compound is stored with an appropriate inhibitor.- Store in a refrigerator or freezer, in a light-proof container.- Store under an inert atmosphere (e.g., nitrogen or argon).
Polymerization during a chemical reaction (e.g., cross-coupling). - High reaction temperatures.- Presence of radical initiators in reagents or solvents.- Prolonged reaction times.- Conduct the reaction at the lowest feasible temperature.- Use freshly distilled and degassed solvents.- Consider adding a small amount of a high-temperature inhibitor like Butylated Hydroxytoluene (BHT) to the reaction mixture.
Polymerization during purification (e.g., distillation or chromatography). - High temperatures during distillation.- Exposure to air (oxygen) and light during chromatography.- For distillation, use vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is clean and free of contaminants.- Add a non-volatile inhibitor (e.g., Hydroquinone) to the distillation pot.- For chromatography, protect the column from light and consider using deoxygenated solvents.
Inconsistent results or poor yields in subsequent reactions. - Partial polymerization of the starting material, leading to inaccurate quantification and the presence of polymeric impurities.- Before use, check the purity of the this compound by techniques such as NMR or GC-MS to ensure no polymer is present.- If necessary, purify the monomer by passing it through a short column of activated alumina to remove any polymeric material and inhibitor. Use the purified monomer immediately.

Experimental Protocols

Protocol: Screening of Polymerization Inhibitors for this compound

This protocol outlines a general procedure for testing the effectiveness of different inhibitors.

Materials:

  • This compound

  • Selected polymerization inhibitors (e.g., Hydroquinone, MEHQ, BHT, TEMPO)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Small glass vials with screw caps

  • Heating block or oil bath

  • Analytical balance

  • Timer

Procedure:

  • Prepare stock solutions of each inhibitor in the chosen solvent at a concentration of 1 mg/mL.

  • In separate, labeled vials, dissolve a pre-weighed amount of this compound in the solvent to a final concentration of 10 mg/mL.

  • To each vial (except for a control), add a specific volume of an inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., 100 ppm, 200 ppm).

  • Prepare a control vial containing only the monomer solution without any inhibitor.

  • Seal all vials tightly and place them in a heating block or oil bath set to a specific temperature (e.g., 60 °C).

  • Visually inspect the vials at regular intervals (e.g., every hour) for any signs of polymerization (cloudiness, precipitation, increased viscosity).

  • Record the time it takes for polymerization to become apparent in each vial. This is the induction period.

  • Compare the induction periods for the different inhibitors and concentrations to determine the most effective one.

Data Presentation: Inhibitor Screening Results (Hypothetical)

InhibitorConcentration (ppm)Temperature (°C)Induction Period (hours)Observations
None (Control)0601.5Rapid formation of a yellow precipitate.
Hydroquinone2006024No polymerization observed after 24 hours.
MEHQ20060> 48Solution remained clear for over 48 hours.
BHT2006018Slight cloudiness observed after 18 hours.
TEMPO10060> 72No change in the solution after 72 hours.

Visualizations

Logical Workflow for Troubleshooting Polymerization

Troubleshooting_Polymerization start Unwanted Polymerization Observed check_storage Check Storage Conditions start->check_storage check_reaction Check Reaction/Purification Conditions start->check_reaction check_storage->check_reaction No storage_issue Improper Storage check_storage->storage_issue Yes reaction_issue Harsh Conditions check_reaction->reaction_issue Yes solution_storage Store in cool, dark place Add inhibitor Use inert atmosphere storage_issue->solution_storage solution_reaction Lower temperature Use purified/degassed solvents Add high-temp inhibitor reaction_issue->solution_reaction verify_purity Verify Monomer Purity Before Use solution_storage->verify_purity solution_reaction->verify_purity

Caption: A flowchart for troubleshooting unexpected polymerization of this compound.

Signaling Pathway of Radical Polymerization and Inhibition

Polymerization_Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway Monomer Monomer Initiator Initiator (Heat/Light) Radical Radical (R•) Initiator->Radical Initiation Growing_Chain Growing Polymer Chain (P•) Radical->Growing_Chain Propagation + Monomer Inhibitor Inhibitor (IH) Radical->Inhibitor Growing_Chain->Growing_Chain Polymer Polymer Growing_Chain->Polymer Termination Growing_Chain->Inhibitor Inactive_Species Inactive Species Inhibitor->Inactive_Species Scavenging

Caption: The mechanism of free-radical polymerization and its inhibition.

References

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-5-(2-nitro-vinyl)-thiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Bromo-5-(2-nitro-vinyl)-thiophene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this electron-deficient substrate. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound stems from the strong electron-withdrawing nature of the 2-nitro-vinyl group. This substituent significantly deactivates the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Furthermore, the nitro group itself can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.

Q2: I am observing no product formation or very low yields. What are the most likely causes?

A2: The most common culprits for low or no product formation with this substrate are:

  • Inefficient Oxidative Addition: The palladium catalyst may not be electron-rich enough to break the strong C-Br bond.

  • Catalyst Deactivation: The nitro group or other species in the reaction mixture may be poisoning the catalyst.

  • Inappropriate Ligand Choice: The ligand may not be providing the necessary steric bulk or electron density to promote the reaction.

  • Suboptimal Reaction Conditions: The base, solvent, or temperature may not be suitable for this challenging substrate.

Q3: What are the first troubleshooting steps I should take when a reaction fails?

A3: Start by systematically evaluating your reaction components and conditions.

  • Catalyst and Ligand: Switch to a more electron-rich and sterically bulky ligand, or consider using a pre-formed catalyst designed for challenging substrates.

  • Base and Solvent: Ensure your base is strong enough and your solvent is appropriate for the chosen coupling reaction and is properly degassed.

  • Temperature: Gradually increase the reaction temperature, as electron-deficient substrates often require more forcing conditions.

  • Reagent Purity: Verify the purity of your starting material, coupling partner, and all reagents.

Q4: Are there any known successful cross-coupling reactions with this specific molecule?

A4: While specific literature examples for the cross-coupling of this compound are scarce, successful couplings have been reported for other 2-bromothiophenes bearing electron-withdrawing groups. These examples can provide a valuable starting point for optimization.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is the most common issue when working with this compound. The following steps can help improve the conversion rate.

Troubleshooting Workflow

G start Low/No Conversion catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) catalyst->ligand precatalyst Employ Precatalysts (e.g., G3/G4 Palladacycles) catalyst->precatalyst base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) conditions->base temp Increase Temperature conditions->temp solvent Change Solvent (e.g., Dioxane, Toluene, DMF) conditions->solvent purity Verify Purity of All Components reagents->purity degas Ensure Rigorous Degassing reagents->degas

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Catalyst System:

    • Ligands: Standard ligands like PPh₃ may not be effective. Switch to more electron-rich and sterically hindered phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes) are also excellent candidates for coupling with electron-deficient substrates.[1]

    • Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species. Buchwald G3 or G4 palladacycles are highly recommended as they are designed for challenging couplings.

  • Reaction Conditions:

    • Base: A stronger, non-nucleophilic base is often required. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical and is often interdependent with the solvent and coupling partners.

    • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are generally good starting points. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. For Suzuki reactions, a mixture of an organic solvent with water is common.

    • Temperature: Electron-deficient substrates may require higher reaction temperatures (e.g., 90-120 °C) to facilitate oxidative addition.

Issue 2: Formation of Side Products (e.g., Homocoupling, Decomposition)

The presence of the nitrovinyl group can lead to undesired side reactions.

Logical Relationship Diagram for Side Product Formation

G side_products Side Product Formation homocoupling Homocoupling of Coupling Partner side_products->homocoupling decomposition Substrate/Product Decomposition side_products->decomposition ligand_ratio Adjust Pd:Ligand Ratio homocoupling->ligand_ratio degassing Improve Degassing homocoupling->degassing low_temp Lower Reaction Temperature decomposition->low_temp base_strength Use a Milder Base (if possible) decomposition->base_strength

Caption: Factors contributing to side product formation.

Detailed Recommendations:

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or organotin reagent (in Stille reactions) can compete with the desired cross-coupling.

    • Mitigation: Ensure rigorous exclusion of oxygen by proper degassing. Increasing the steric bulk of the phosphine ligand can also disfavor homocoupling.

  • Decomposition: The nitrovinyl moiety may be sensitive to high temperatures or strong bases.

    • Mitigation: If decomposition is suspected, try running the reaction at the lowest effective temperature. Screen different bases to find one that is sufficiently active for the coupling but does not promote decomposition.

Comparative Data for Cross-Coupling of Substituted 2-Bromothiophenes

Since specific data for this compound is limited, the following tables provide a summary of conditions and yields for analogous 2-bromothiophenes with other electron-withdrawing groups to guide your experimental design.

Table 1: Suzuki Coupling of 2-Bromo-5-substituted Thiophenes

5-SubstituentCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
-CHOPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
-AcArylboronic acidsPd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O9070-92
-SO₂NH₂Arylboronic acidsPd(PPh₃)₄ (2.5)-K₃PO₄Dioxane/H₂O9065-88
-BrPhenylboronic acidPd(PPh₃)₄ (2.5)-Ba(OH)₂Toluene/MeOHReflux51

Table 2: Other Cross-Coupling Reactions of Substituted 2-Bromothiophenes

Reaction5-SubstituentCoupling PartnerCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp (°C)Yield (%)
Stille-CN(Tributylstannyl)thiophenePd(PPh₃)₄ (5)--Toluene11078
Sonogashira-HPhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (2), Et₃NDMF8095
Heck-HStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile10089

Experimental Protocols

The following are general starting protocols for various cross-coupling reactions, adapted for the challenging nature of this compound. Note: These are starting points and may require significant optimization.

Protocol 1: Suzuki-Miyaura Coupling

Experimental Workflow

G start Start reagents Combine Substrate, Boronic Acid, Base, and Solvent in a Schlenk Tube start->reagents degas Degas the Mixture (e.g., 3x Freeze-Pump-Thaw) reagents->degas catalyst Add Pd Catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat Reaction Mixture with Vigorous Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Methodology:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Subject the mixture to three freeze-pump-thaw cycles for rigorous degassing.

  • Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

Methodology:

  • In a flame-dried Schlenk tube, combine this compound (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed toluene or DMF.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 100-120 °C and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Methodology:

  • To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent such as DMF or THF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Coupling

Methodology:

  • In a pressure tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and a high-boiling polar aprotic solvent like DMF or NMP.

  • Seal the tube and heat to 100-140 °C.

  • Monitor the reaction for product formation.

  • After completion, cool, perform a standard aqueous workup, and extract the product.

  • Purify by column chromatography.

This technical support center provides a comprehensive starting point for addressing the challenges associated with the cross-coupling of this compound. By systematically applying the troubleshooting strategies and adapting the provided protocols, researchers can increase their chances of success with this challenging substrate.

References

Technical Support Center: Isomer Separation in 2-Bromo-5-(2-nitro-vinyl)-thiophene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(2-nitro-vinyl)-thiophene, focusing on the critical step of separating its E and Z isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed in the synthesis of this compound?

In the synthesis of this compound, the primary isomers of concern are the geometric isomers, (E) and (Z), which arise from the restricted rotation around the carbon-carbon double bond of the vinyl group. The relative stability of these isomers can influence the ratio in which they are formed. Generally, the E-isomer is the thermodynamically more stable and often the major product.

Q2: Which analytical techniques are suitable for identifying and quantifying the E/Z isomer ratio?

Proton NMR (¹H-NMR) spectroscopy is a powerful technique for both identifying and quantifying the ratio of E and Z isomers. The coupling constants (J) of the vinyl protons are characteristically different for each isomer. Typically, the trans coupling constant (in the E-isomer) is larger (around 12-18 Hz) than the cis coupling constant (in the Z-isomer, around 7-12 Hz). Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, provided a suitable column and method are developed.

Q3: What are the primary methods for separating the E and Z isomers of this compound?

The most common and effective methods for separating the E and Z isomers of this compound and related β-nitrostyrene derivatives are:

  • Column Chromatography: This is the most widely used technique, typically employing silica gel as the stationary phase.[1]

  • Fractional Crystallization: This method can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system.

Troubleshooting Guides

Column Chromatography Separation Issues

Problem: Poor separation of E and Z isomers on a silica gel column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is critical for achieving good separation.

    • Solution: Systematically screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for compounds of this type is a hexane:ethyl acetate gradient.

  • Possible Cause 2: Isomerization on the Column. Silica gel can be slightly acidic, which may catalyze the isomerization of the less stable isomer to the more stable one during chromatography.

    • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent). Alternatively, neutral alumina can be used as the stationary phase.

  • Possible Cause 3: Column Overloading. Loading too much sample onto the column can lead to broad peaks and poor resolution.

    • Solution: Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Fractional Crystallization Issues

Problem: Both isomers co-crystallize.

  • Possible Cause: Similar solubilities of the isomers in the chosen solvent.

    • Solution: Experiment with a variety of solvents with different polarities. A mixture of solvents can sometimes provide the necessary solubility difference. Slow cooling of the saturated solution is crucial to allow for selective crystallization. Seeding the solution with a pure crystal of the desired isomer can also promote its selective crystallization.

Data Presentation

The following table summarizes typical (hypothetical) results from the separation of E and Z isomers of this compound using different chromatographic conditions. This data is intended to be illustrative of the expected outcomes.

Separation MethodStationary PhaseEluent System (v/v)Isomer Ratio (E:Z) in CrudeIsolated Yield (E)Isolated Yield (Z)Purity (E-isomer)Purity (Z-isomer)
Method ASilica GelHexane:Ethyl Acetate (95:5)85:1575%5%>98%90%
Method BSilica GelHexane:Dichloromethane (80:20)85:1578%8%>99%92%
Method CDeactivated Silica Gel (1% Et₃N in eluent)Hexane:Ethyl Acetate (95:5)85:1580%12%>99%>95%
Method DAlumina (neutral)Hexane:Ethyl Acetate (97:3)85:1577%10%>98%94%

Experimental Protocols

Protocol for Isomer Separation by Column Chromatography

This protocol is a general guideline and may require optimization for your specific reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent system (e.g., Hexane:Ethyl Acetate 98:2).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent as needed to elute the compounds. The less polar E-isomer will typically elute before the more polar Z-isomer.

  • Analysis and Isolation:

    • Combine the fractions containing the pure isomers, as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified isomers.

    • Confirm the identity and purity of each isomer using analytical techniques such as ¹H-NMR and/or GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Isolation start Crude Reaction Mixture (E/Z Isomers of this compound) prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Mixture prep_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->elute Adjust gradient combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_E Pure E-Isomer evaporate->pure_E pure_Z Pure Z-Isomer evaporate->pure_Z

Caption: Experimental workflow for the separation of E/Z isomers.

troubleshooting_guide start Poor Isomer Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Isomerization on Silica? start->cause2 cause3 Column Overloading? start->cause3 solution1 Optimize eluent polarity (e.g., gradient elution) cause1->solution1 Yes solution2 Use deactivated silica (add Et3N) or switch to alumina cause2->solution2 Yes solution3 Reduce sample load (1-5% of silica weight) cause3->solution3 Yes

Caption: Troubleshooting guide for poor isomer separation.

References

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Bromo-5-(2-nitro-vinyl)-thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges arise from the two functional groups on the thiophene ring: the nitro group (-NO₂) and the vinyl group (-CH=CH₂).

  • Nitro Group Interference: The nitro group is strongly electron-withdrawing and can deactivate the catalyst. Furthermore, some phosphine ligands, commonly used in palladium catalysis, can reduce the nitro group, leading to undesired side products and catalyst deactivation.

  • Vinyl Group Reactivity: The vinyl group can potentially undergo side reactions, such as polymerization or acting as a coupling partner in Heck-type reactions, depending on the reaction conditions.

  • Catalyst Selection: Identifying a catalyst that is active enough to couple with the electron-deficient thiophene ring while being tolerant to the nitro and vinyl functionalities is crucial.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: The Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings are all potential candidates, with the Suzuki-Miyaura reaction often being a good starting point due to the commercial availability and stability of boronic acids.[1][2][3] The choice of reaction will depend on the desired coupling partner.

Q3: Are there any general recommendations for catalyst selection for this substrate?

A3: For Suzuki-Miyaura reactions with similar nitro-functionalized aryl halides, palladium catalysts with bulky, electron-rich phosphine ligands such as BrettPhos have shown success.[4][5][6] For Heck reactions, palladium(II) acetate or palladium chloride are common precatalysts.[7] It is advisable to screen a few different catalyst systems to find the optimal one for your specific coupling partners.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Deactivation The nitro group may be poisoning the palladium catalyst. Consider using a more robust catalyst system, such as one with a bulky electron-rich ligand (e.g., Buchwald ligands). Increasing the catalyst loading may also be beneficial.
Poor Solubility of Starting Materials Ensure all reactants are fully dissolved in the chosen solvent system. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous base is common.[2] If solubility is an issue, consider alternative solvents or solvent mixtures.
Inefficient Oxidative Addition The C-Br bond on the electron-deficient thiophene may be difficult to activate. Using a more reactive halide (e.g., 2-Iodo-5-(2-nitro-vinyl)-thiophene) could improve yields, though this would require an additional synthetic step.
Incorrect Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are often used.[2] The base strength can significantly impact the reaction outcome.
Issue 2: Formation of Undesired Byproducts
Potential Cause Troubleshooting Steps
Reduction of the Nitro Group Phosphine ligands can reduce the nitro group. If this is observed, try using phosphine-free catalyst systems or ligands that are less prone to this side reaction.
Homocoupling of the Coupling Partner This can occur, especially in Suzuki reactions. Optimizing the stoichiometry of the reactants and ensuring a properly degassed reaction mixture can minimize homocoupling.
Side Reactions of the Vinyl Group In Heck-type reactions, the vinyl group could potentially react. Careful selection of the catalyst and reaction conditions is necessary to ensure selective coupling at the C-Br bond.

Data Summary

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions of substituted bromothiophenes, which can serve as a starting point for optimizing the reaction with this compound.

SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Ref.
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidsPd(PPh₃)₄ (2.5)PPh₃K₃PO₄1,4-Dioxane/H₂O9025-76[1][2][3][8]
2-Acetyl-5-bromothiopheneArylboronic acidsBenzothiazole-based Pd(II)-precatalyst (0.25)-KOHWaterMWHigh[9]
5-Bromothiophene-2-carboxylic acid esterArylboronic acidsPd(PPh₃)₄PPh₃-Toluene or 1,4-Dioxane/H₂O90Moderate to Good[10][11]
2-Bromothiophene4-Nitrophenylboronic acidPalladium catalyst-----[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a generalized starting point based on successful couplings of similar substrates.[1][2][3][8] Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid, the base, and water.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Choose Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki heck Heck reaction_type->heck sonogashira Sonogashira reaction_type->sonogashira stille Stille reaction_type->stille catalyst_screening Screen Palladium Catalysts and Ligands suzuki->catalyst_screening heck->catalyst_screening sonogashira->catalyst_screening stille->catalyst_screening optimization Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_screening->optimization analysis Analyze Results (Yield, Purity) optimization->analysis success Successful Coupling analysis->success High Yield troubleshooting Troubleshoot (See Guide) analysis->troubleshooting Low Yield/ Byproducts troubleshooting->catalyst_screening Palladium_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L₂(R') Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product RX R-X (e.g., 2-Bromo-thiophene derivative) RX->OxAdd R_M R'-M (Coupling Partner) R_M->Transmetal

References

Technical Support Center: Workup and Troubleshooting for Reactions Involving 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedures, troubleshooting, and frequently asked questions (FAQs) for reactions involving 2-Bromo-5-(2-nitro-vinyl)-thiophene.

Experimental Protocol: Synthesis of this compound via Henry Reaction

This protocol details the synthesis of this compound from 2-bromo-5-formylthiophene and nitromethane, a common and effective method.

Reaction Scheme:

Materials and Reagents:

  • 2-Bromo-5-formylthiophene

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-formylthiophene in methanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitromethane and Base: To the cooled solution, add nitromethane. Subsequently, add a solution of sodium hydroxide in water dropwise via the dropping funnel, ensuring the temperature remains between 0 and 5 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Reaction Quenching and Product Precipitation: After the reaction is complete (monitored by TLC), slowly add the reaction mixture to a beaker containing a stirred solution of hydrochloric acid at 0-5 °C. This neutralization step will cause the product, this compound, to precipitate as a yellow solid.[1]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts. Subsequently, wash with a small amount of cold methanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum to obtain the crude this compound.

Purification:

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC6H4BrNO2S
Molecular Weight234.07 g/mol
AppearanceYellow solid[1]
Melting Point44-48 °C (for the related 2-bromo-5-nitrothiophene)[2]
Purity (after precipitation)>99% (by GC for the analogous 2-(2-nitrovinyl)thiophene)[3]
Typical Yield~72% (for the analogous 2-(2-nitrovinyl)thiophene)[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and workup of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete deprotonation of nitromethane. 2. Low reactivity of the aldehyde. 3. Incorrect reaction temperature.1. Ensure the base is of good quality and used in the correct stoichiometry. Consider using a stronger base if necessary, but with caution to avoid side reactions. 2. Confirm the purity of 2-bromo-5-formylthiophene. 3. Strictly maintain the reaction temperature at 0-5 °C during base addition.
Formation of a Dark-Colored Reaction Mixture or Tar 1. Polymerization of the product or starting materials under basic conditions. 2. Reaction temperature too high.1. Add the base slowly and maintain a low temperature. 2. Ensure efficient stirring to prevent localized heating. 3. Quench the reaction as soon as it is complete.
Product is an Oil and Does Not Precipitate 1. Insufficient neutralization. 2. Presence of impurities that inhibit crystallization.1. Check the pH of the solution after adding acid to ensure it is acidic. Add more acid if necessary. 2. Try scratching the inside of the beaker with a glass rod to induce crystallization. 3. If precipitation fails, extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Low Yield After Purification 1. Product loss during washing steps. 2. Inefficient extraction. 3. Decomposition on silica gel during chromatography.1. Use minimal amounts of cold solvents for washing the precipitate. 2. If performing an extraction, ensure the correct number of extractions with an appropriate volume of solvent. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the acid-sensitive nitro-vinyl group.
Presence of Impurities in the Final Product 1. Unreacted 2-bromo-5-formylthiophene. 2. Byproducts from side reactions.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize purification conditions (recrystallization solvent system or chromatography eluent) for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Henry reaction for synthesizing this compound?

A1: The base, typically sodium hydroxide, is used to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-bromo-5-formylthiophene, initiating the carbon-carbon bond formation.

Q2: Why is it important to maintain a low temperature during the reaction?

A2: Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and prevent side reactions such as polymerization and the Cannizzaro reaction of the aldehyde. It also helps to minimize the formation of unwanted byproducts.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include self-condensation of the aldehyde (Cannizzaro reaction) if a strong base is used in excess, and polymerization of the starting materials or the product, especially at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-bromo-5-formylthiophene and nitromethane). The reaction is considered complete when the spot corresponding to the aldehyde has disappeared or significantly diminished.

Q5: Is this compound stable? How should it be stored?

A5: Nitro-vinyl compounds can be sensitive to heat, light, and strong acids or bases. It is recommended to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Visualizing the Workflow and Logic

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-bromo-5-formylthiophene in Methanol B Cool to 0-5 °C A->B C Add Nitromethane B->C D Add NaOH solution dropwise C->D E Stir for 2-4 hours at 0-5 °C D->E F Quench with HCl at 0-5 °C E->F Reaction Complete (TLC Monitoring) G Precipitate Product F->G H Filter the Solid G->H I Wash with Cold Water H->I J Wash with Cold Methanol I->J K Dry under Vacuum J->K L Crude Product K->L M Recrystallization or Column Chromatography L->M N Pure this compound M->N troubleshooting_low_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_purification_issues Purification Issues Start Low Product Yield CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Check Workup Procedure Start->CheckWorkup CheckPurification Check Purification Step Start->CheckPurification Reagents Purity of Reagents? CheckReaction->Reagents Base Base Quality/Amount? CheckReaction->Base Temperature Correct Temperature? CheckReaction->Temperature Precipitation Incomplete Precipitation? CheckWorkup->Precipitation WashingLoss Loss during Washing? CheckWorkup->WashingLoss Decomposition Decomposition on Silica? CheckPurification->Decomposition Recrystallization Inefficient Recrystallization? CheckPurification->Recrystallization

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-(2-nitro-vinyl)-thiophene. Targeted at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral characteristics against structurally related thiophene derivatives. The inclusion of experimental data, detailed protocols, and visual diagrams aims to facilitate a deeper understanding of substitution effects on the chemical shifts and coupling constants in this class of heterocyclic compounds.

Structural Elucidation and Comparative Spectral Data

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR spectra offer unique insights into its electronic and structural properties, which are significantly influenced by the presence of the electron-withdrawing bromo and nitrovinyl substituents.

¹H and ¹³C NMR Data of this compound

The spectral data for the target compound, (E)-2-bromo-5-(2-nitrovinyl)thiophene, reveals the distinct electronic environments of the protons and carbons in the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃).[1]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Thiophene H-37.12 (d, J = 3.9 Hz)131.2
Thiophene H-47.21 (d, J = 3.9 Hz)132.0
Vinyl H-α7.38 (d, J = 13.4 Hz)135.4
Vinyl H-β8.02 (d, J = 13.5 Hz)135.6
Thiophene C-2 (C-Br)-119.8
Thiophene C-5 (C-vinyl)-135.2
Comparative ¹H and ¹³C NMR Data of Thiophene Derivatives

To understand the influence of the bromo and nitrovinyl groups, a comparison with simpler thiophene derivatives is essential. The following table summarizes the ¹H and ¹³C NMR data for thiophene, 2-bromothiophene, 2-nitrothiophene, and 2-vinylthiophene, all recorded in CDCl₃.

Compound Position ¹H NMR (ppm) ¹³C NMR (ppm)
ThiopheneH-2, H-57.33125.6
H-3, H-47.12127.4
2-BromothiopheneH-37.04128.3
H-46.86126.5
H-57.21130.8
C-2-112.9
2-NitrothiopheneH-37.45128.1
H-47.15127.5
H-57.85133.2
C-2-151.3
2-VinylthiopheneH-37.02124.42
H-47.02125.90
H-57.20127.41
C-2-143.15
Vinyl H-α6.83129.96
Vinyl H-β (trans)5.58113.35
Vinyl H-β (cis)5.15113.35

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

Interpretation of Spectral Data

The comparative data highlights significant downfield shifts for the protons and carbons of this compound. The protons on the vinyl group (H-α and H-β) at 7.38 and 8.02 ppm are considerably deshielded compared to those in 2-vinylthiophene (5.15-6.83 ppm). This is attributed to the strong electron-withdrawing effect of the nitro group. Similarly, the thiophene protons are shifted downfield relative to unsubstituted thiophene, a consequence of the combined electron-withdrawing nature of both the bromo and the nitrovinyl substituents.

In the ¹³C NMR spectrum, the carbon attached to the bromine (C-2) in this compound appears at 119.8 ppm, which is upfield compared to the corresponding carbon in 2-bromothiophene (112.9 ppm). This indicates a complex interplay of electronic effects. The carbons of the thiophene ring and the vinyl group are all in the aromatic/olefinic region (110-150 ppm).

Experimental Protocols

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of thiophene derivatives.

Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into an NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

  • ¹H NMR: Spectra are recorded at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) downfield from TMS. Data is typically recorded with multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.[1]

  • ¹³C NMR: Spectra are recorded with complete proton decoupling. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 77.16 ppm).[1]

Purification: Prior to NMR analysis, compounds are often purified by flash chromatography on silica gel using an appropriate eluent system, such as petroleum ether and ethyl acetate.[1]

Visualizing Structure and Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the analytical workflow.

molecular_structure cluster_thiophene This compound cluster_labels Proton and Carbon Numbering mol H3 H-3 H4 H-4 H_alpha H-α H_beta H-β C2 C-2 C3 C-3 C4 C-4 C5 C-5 C_alpha C-α C_beta C-β

Caption: Structure of this compound with atom numbering for NMR assignment.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Start Start with Purified Compound Dissolve Dissolve in CDCl3 with TMS Start->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_Shifts Analyze Chemical Shifts and Coupling Constants Process_Spectra->Analyze_Shifts Compare Compare with Alternative Compounds Analyze_Shifts->Compare Elucidate Elucidate Structure-Spectra Correlation Compare->Elucidate

Caption: Workflow for NMR analysis of thiophene derivatives.

References

Comparative Analysis of Mass Spectrometry Fragmentation: 2-Bromo-5-(2-nitro-vinyl)-thiophene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2-Bromo-5-(2-nitro-vinyl)-thiophene against the known fragmentation of a structurally related compound, 2-Bromo-5-nitrothiophene. This analysis is crucial for researchers in medicinal chemistry and drug development for the identification and structural elucidation of novel thiophene-based compounds.

Introduction

Thiophene derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. Understanding the fragmentation patterns of these molecules under mass spectrometry is fundamental for their unambiguous identification in complex mixtures and for metabolism studies. This compound is a compound of interest due to its reactive functionalities. In the absence of direct experimental data for this specific molecule, a comparative approach with a simpler, well-characterized analog, 2-Bromo-5-nitrothiophene, provides valuable insights into its likely fragmentation pathways.

Comparison of Expected Fragmentation Patterns

The fragmentation of these compounds is primarily dictated by the presence of the bromine atom, the nitro group, and the thiophene ring. The vinyl linker in this compound introduces additional fragmentation possibilities.

Compound Parent Ion (M+) Key Fragment Ions (m/z) Interpretation of Key Fragments
This compound 233/235 (Isotopic pattern for Br)203/205, 187/189, 154, 124, 79/81Loss of NO, Loss of NO₂, Loss of Br, Thiophene ring fragments, Bromine radical
2-Bromo-5-nitrothiophene 207/209 (Isotopic pattern for Br)177/179, 161/163, 128, 79/81Loss of NO, Loss of NO₂, Loss of Br, Thiophene ring fragments, Bromine radical

Experimental Protocols

The following is a generalized experimental protocol for acquiring mass spectra of thiophene derivatives.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is a common technique for generating fragment ions of small organic molecules.

Sample Preparation:

  • Dissolve the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

Mass Spectrometry Parameters:

  • Ionization Energy: 70 eV (standard for EI)

  • Mass Range: m/z 50-300

  • Scan Rate: 1 scan/second

  • Source Temperature: 200-250 °C

Fragmentation Pathways

The fragmentation pathways can be visualized to understand the relationships between the parent ion and its fragments.

G cluster_0 This compound Fragmentation M+ (m/z 233/235) M+ (m/z 233/235) m/z 203/205 m/z 203/205 M+ (m/z 233/235)->m/z 203/205 -NO m/z 187/189 m/z 187/189 M+ (m/z 233/235)->m/z 187/189 -NO2 m/z 154 m/z 154 m/z 187/189->m/z 154 -Br m/z 124 m/z 124 m/z 154->m/z 124 -C2H2

Caption: Proposed fragmentation of this compound.

G cluster_1 2-Bromo-5-nitrothiophene Fragmentation M+ (m/z 207/209) M+ (m/z 207/209) m/z 177/179 m/z 177/179 M+ (m/z 207/209)->m/z 177/179 -NO m/z 161/163 m/z 161/163 M+ (m/z 207/209)->m/z 161/163 -NO2 m/z 128 m/z 128 m/z 161/163->m/z 128 -Br G Compound Synthesis Compound Synthesis MS Analysis of Target MS Analysis of Target Compound Synthesis->MS Analysis of Target MS Analysis of Analog MS Analysis of Analog Compound Synthesis->MS Analysis of Analog Data Comparison Data Comparison MS Analysis of Target->Data Comparison MS Analysis of Analog->Data Comparison Structural Elucidation Structural Elucidation Data Comparison->Structural Elucidation

Unveiling the Structural Landscape of Thiophene Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography serves as a powerful tool to elucidate these structures, providing critical insights for rational drug design and materials science. This guide offers a comparative analysis of the X-ray crystallographic data of thiophene derivatives structurally related to 2-Bromo-5-(2-nitro-vinyl)-thiophene, providing a framework for understanding the structural nuances of this important class of compounds.

While specific crystallographic data for this compound is not publicly available, this guide leverages data from closely related structures to provide a comparative overview. By examining the crystal structures of similar thiophene and nitrovinyl-containing molecules, we can infer potential structural characteristics and highlight key differences and similarities.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of thiophene and nitrovinyl derivatives, offering a basis for structural comparison. These compounds share key functional groups or structural motifs with the target molecule, making them relevant for this analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrileC₈H₆BrNSOrthorhombicP2₁2₁2₁6.13477.112419.82459090904[1]
2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromeneC₁₇H₁₃BrFNO₃SMonoclinicP2₁/c---90-904[2]
(Z)-1-Bromo-1-nitro-2-phenyletheneC₈H₆BrNO₂OrthorhombicPbca11.52967.501319.71879090908[3]

Note: Complete unit cell parameters for 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene were not available in the provided search results.

Insights from Comparative Analysis

The crystallographic data of related compounds reveals several interesting points for consideration:

  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile , being a substituted thiophene, provides a direct look at the geometry of the thiophene ring and the influence of a bromine substituent. The molecule is reported to be planar, with intermolecular C—H···N interactions forming ribbon-like structures in the crystal lattice.[1] This planarity is a common feature in conjugated systems and likely influences the electronic properties of the molecule.

  • 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene showcases the conformation of a more complex heterocyclic system containing a nitro group. In this structure, the 2-bromo-5-fluorophenyl ring is nearly perpendicular to the thiochromene plane, which could have significant implications for intermolecular interactions and crystal packing.[2]

  • (Z)-1-Bromo-1-nitro-2-phenylethene provides valuable information on the geometry of the bromo-nitro-vinyl functional group. The determination of the Z configuration is a crucial piece of stereochemical information that profoundly impacts the molecule's shape and potential biological activity.[3]

Experimental Protocols

The determination of crystal structures via X-ray diffraction follows a standardized workflow. Below is a generalized protocol applicable to small organic molecules like the thiophene derivatives discussed.

Synthesis and Crystallization

The synthesis of substituted aryl-2-nitrovinyl derivatives can be achieved through a Michael addition reaction.[4] For instance, the synthesis of (2-nitrovinyl)benzene involves the reaction of benzaldehyde with nitromethane in the presence of a base.[5] A similar approach could be envisioned for the synthesis of this compound from 2-bromo-5-formylthiophene and nitromethane.

Obtaining single crystals suitable for X-ray diffraction is a critical step. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, crystals of 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene were obtained by slow evaporation from an ethanol solution.[2]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1] The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[1] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded by the detector. The data collection strategy typically involves a series of ω and φ scans to measure the intensities of a large number of reflections.[2]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.[2]

Visualizing the Workflow

The following diagram illustrates the typical workflow from the synthesis of a thiophene derivative to its structural elucidation by X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Crystal_Growth Single Crystal Growth Characterization->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Analysis & Visualization Structure_Refinement->Structural_Analysis

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comparative overview of key analytical techniques for determining the purity of 2-Bromo-5-(2-nitro-vinyl)-thiophene, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols, present comparative data, and visualize the workflows for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance attributes of HPLC, qNMR, GC-MS, and TLC for the analysis of this compound.

ParameterHPLCqNMRGC-MSTLC
Primary Use Quantification of known and unknown impuritiesAbsolute and relative quantification of the main component and impuritiesIdentification and quantification of volatile impuritiesRapid, qualitative assessment of purity and reaction monitoring
Limit of Detection (LOD) ~0.01%~0.1%~0.001%~0.5-1%
Limit of Quantification (LOQ) ~0.03%~0.3%~0.003%Not typically used for quantification
Precision (RSD) < 2%< 1%< 5%Not applicable
Accuracy HighVery HighHighLow
Sample Throughput ModerateHighModerateHigh
Destructive to Sample YesNoYesYes

Note: The values presented in this table are illustrative and can vary depending on the specific instrumentation, method parameters, and the nature of the impurities.

Detailed Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. The following are representative protocols for each technique, which can be adapted and optimized for specific laboratory conditions.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components of a mixture. For this compound, a reversed-phase HPLC method is generally suitable.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm (based on the chromophore of the nitrovinyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration and purity without the need for a specific reference standard of the analyte itself.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Acetonitrile-d3).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume (e.g., 0.75 mL) of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.

4. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring the progress of chemical reactions.

Experimental Protocol:

  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent. The optimal ratio should be determined experimentally, but a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) to make an approximately 1-2 mg/mL solution.

  • Application: Spot a small amount of the sample solution onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.

  • Visualization:

    • Examine the plate under UV light at 254 nm and 365 nm.

    • Staining with a suitable reagent (e.g., potassium permanganate stain) can also be used to visualize spots.

  • Analysis: The purity is qualitatively assessed by the number and intensity of the impurity spots relative to the main spot. The retention factor (Rf) of the main spot should be recorded.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for the key analytical techniques.

HPLC_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detect UV-Vis Detector hplc->detect Elute data Data Acquisition & Processing detect->data report Purity Report data->report qNMR_Workflow prep Sample & Internal Standard Preparation nmr NMR Spectrometer (Data Acquisition) prep->nmr process Data Processing (Integration) nmr->process calc Purity Calculation process->calc report Purity Report calc->report GCMS_Workflow prep Sample Preparation (Dissolve in Volatile Solvent) gc Gas Chromatograph (Separation) prep->gc Inject ms Mass Spectrometer (Detection & Identification) gc->ms data Data Analysis ms->data report Impurity Profile data->report

comparative study of catalysts for 2-Bromo-5-(2-nitro-vinyl)-thiophene cross-coupling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-5-(2-nitro-vinyl)-thiophene

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The cross-coupling of this compound is a critical step in the synthesis of various pharmacologically active compounds and organic materials. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and selectivity. This guide provides a comparative study of various catalytic systems applicable to the cross-coupling of this substrate, supported by experimental data from analogous systems.

The this compound substrate possesses a strongly electron-withdrawing nitro-vinyl group, which activates the C-Br bond towards oxidative addition, a key step in many cross-coupling reactions. This guide will focus on the most common and effective cross-coupling methodologies: Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Kumada, and Buchwald-Hartwig reactions.

Catalyst Performance Comparison

While direct comparative studies on this compound are limited in publicly available literature, we can infer performance from studies on structurally similar 2-bromo-5-substituted-thiophenes. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Heck reactions, which are the most widely reported for such substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For substrates similar to this compound, palladium-based catalysts are predominantly used.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901225-762-Bromo-5-(bromomethyl)thiophene[1][2][3]
Pd(dppf)Cl₂dppfK₂CO₃Toluene10012~70-852,5-Dibromothiophene
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10016~80-952-Bromothiophene

Note: The yields for 2-Bromo-5-(bromomethyl)thiophene varied depending on the electronic nature of the coupling partner[1][2][3]. The strongly electron-withdrawing nature of the nitro-vinyl group in the target molecule is expected to facilitate the oxidative addition step, potentially leading to higher yields and faster reaction times compared to electron-neutral or -donating substituents.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene. Palladium catalysts are also the standard for this transformation.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂PPh₃Et₃NDMF10024~60-802-Bromothiophene
Pd(OAc)₂P(o-tol)₃KOAcDMF/H₂O9512834-Bromobenzocyclobutene[4]
PdCl₂(PPh₃)₂-Et₃NDMF12012~70-902-Iodothiophene

Note: The choice of ligand and base can significantly influence the regioselectivity and yield of the Heck reaction. For the target molecule, coupling with various alkenes would introduce further complexity and require careful optimization.

Other Cross-Coupling Reactions

While less data is available for the specific application to 2-bromo-5-substituted-thiophenes, other cross-coupling reactions are viable alternatives.

  • Stille Coupling: Utilizes organotin reagents and is known for its tolerance to a wide range of functional groups. Typical catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Sonogashira Coupling: Involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

  • Negishi Coupling: Employs organozinc reagents and often exhibits high reactivity and selectivity. A comparative study on the synthesis of 2-Bromo-2′-phenyl-5,5′-bithiophene showed a higher yield for the Suzuki reaction over the Negishi reaction.[6][7]

  • Kumada Coupling: Uses Grignard reagents and is a powerful method for C-C bond formation, often catalyzed by nickel or palladium complexes.[8]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This would be relevant for synthesizing amino-functionalized derivatives.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Heck couplings, adapted from literature for substrates analogous to this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes.[1][3]

  • To a stirred solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.1-1.5 eq) and K₃PO₄ (2.0 eq).

  • Deoxygenate the mixture by bubbling argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), under an inert atmosphere.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling

This protocol is a generalized procedure based on common practices for Heck reactions involving bromoarenes.

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired alkene (1.2-2.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 0.02-0.10 eq).

  • Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃, or KOAc, 2.0-3.0 eq).

  • Heat the mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

G General Catalytic Cycle for Cross-Coupling A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)(X)Ln B->C Ar-X D Transmetalation (R'-M) C->D E R-Pd(II)(R')Ln D->E R'-M F Reductive Elimination E->F F->A G R-R' F->G Product

Caption: A simplified catalytic cycle for a typical cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for screening different catalysts for the target reaction.

G Experimental Workflow for Catalyst Screening A Define Reaction: This compound + Coupling Partner B Select Catalysts: Pd-based, Ni-based A->B C Select Ligands: Phosphines, Carbenes A->C D Select Bases: Inorganic, Organic A->D E Select Solvents: Aprotic polar, Ethereal, Hydrocarbon A->E F Set up Parallel Reactions B->F C->F D->F E->F G Monitor Reaction Progress (TLC, GC-MS, HPLC) F->G H Analyze Results: Yield, Selectivity, Purity G->H I Optimize Best Conditions H->I J Scale-up Reaction I->J

Caption: A typical workflow for screening and optimizing catalysts.

Decision Tree for Catalyst Selection

This diagram provides a simplified decision-making process for selecting a suitable cross-coupling method.

G Catalyst Selection Decision Tree A Desired Bond Formation? B C-C (Aryl) A->B C C-C (Alkene) A->C D C-C (Alkyne) A->D E C-N A->E J Organoboron available? B->J G Heck C->G H Sonogashira D->H I Buchwald-Hartwig E->I F Suzuki / Stille / Negishi / Kumada K Yes J->K L No J->L K->F Try Suzuki First L->F Consider others

Caption: A decision tree for selecting a cross-coupling method.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways to obtain 2-Bromo-5-(2-nitro-vinyl)-thiophene, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on reaction efficiency, reagent availability, and procedural complexity, supported by experimental data from the literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Henry CondensationRoute 2: Nitration of Vinyl Thiophene
Starting Materials 2-Bromo-5-formylthiophene, Nitromethane2-Bromo-5-vinylthiophene, Nitrating Agent
Key Reactions Henry-Vilsmeier ReactionWittig Reaction, Nitration
Reported Yield ~72% (for the non-brominated analog)35% (for the vinyl intermediate)
Reaction Conditions Mild basic conditions, low temperatureVaries (Wittig), Strong acid (Nitration)
Advantages Potentially higher yield, direct formation of the nitrovinyl group.Utilizes a common intermediate.
Disadvantages Requires synthesis of the aldehyde precursor.Lower reported yield for the vinyl intermediate, nitration may lead to side products.

Visualizing the Synthetic Pathways

Route 1: The Henry Condensation Pathway

This route utilizes the well-established Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde. The necessary precursor, 2-bromo-5-formylthiophene, can be synthesized from 2-bromothiophene via the Vilsmeier-Haack reaction.

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-Bromothiophene 2-Bromothiophene 2-Bromo-5-formylthiophene 2-Bromo-5-formylthiophene 2-Bromothiophene->2-Bromo-5-formylthiophene Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->2-Bromo-5-formylthiophene This compound This compound 2-Bromo-5-formylthiophene->this compound Henry Condensation Nitromethane Nitromethane Nitromethane->this compound Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->this compound

Caption: Synthetic workflow for this compound via the Henry Condensation route.

Detailed Experimental Protocols

Route 1: Synthesis via Henry Condensation

Step 1: Synthesis of 2-Bromo-5-formylthiophene (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 2-bromothiophene.

  • Procedure: To a solution of 2-bromothiophene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl3, 1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product, 2-bromo-5-formylthiophene, is then extracted with an organic solvent, dried, and purified by distillation or chromatography.

Step 2: Synthesis of this compound (Henry Reaction)

  • Procedure: A mixture of 2-bromo-5-formylthiophene (1 equivalent) and nitromethane (1.5 equivalents) in methanol is cooled to 0°C. An aqueous solution of sodium hydroxide (1.2 equivalents) is then added dropwise, maintaining the temperature below 5°C. The mixture is stirred for a few hours at this temperature. After the reaction is complete, the mixture is neutralized with a mineral acid (e.g., HCl), leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization. A yield of 72.4% has been reported for the non-brominated analog, 2-(2-nitrovinyl)thiophene[1].

Route 2: Synthesis via Nitration of 2-Bromo-5-vinylthiophene

This alternative route involves the initial preparation of 2-bromo-5-vinylthiophene, followed by a nitration step.

Step 1: Synthesis of 2-Bromo-5-vinylthiophene

A reported procedure for the synthesis of 5-bromo-2-vinylthiophene achieves a yield of 35%.

  • Procedure: This synthesis can be achieved through various methods, including the Wittig reaction of 2-bromo-5-formylthiophene or the dehydration of the corresponding ethanol derivative. A known procedure involves the reaction of the appropriate precursor with a dehydrating agent or a Wittig reagent in a suitable solvent. The product is then isolated and purified by distillation.

Step 2: Nitration of 2-Bromo-5-vinylthiophene

Detailed experimental data for the direct nitration of 2-bromo-5-vinylthiophene to the desired product is not prominently available in the reviewed literature. This step would likely involve the use of a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to avoid polymerization of the vinyl group and potential side reactions. The optimization of this step would be critical to the viability of this synthetic route.

Conclusion

Based on the available data, the Henry condensation route (Route 1) appears to be the more promising and validated method for the synthesis of this compound. The reaction is straightforward and analogous procedures report good yields. While the alternative route through the nitration of 2-bromo-5-vinylthiophene is conceptually feasible, the lack of a well-documented and high-yielding protocol for the final nitration step presents a significant challenge. For researchers and professionals in drug development requiring a reliable and efficient synthesis, the Henry condensation pathway is the recommended starting point for further optimization and scale-up.

References

A Comparative Guide to the Electrochemical Characterization of Thiophene-Based Conducting Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electrochemical properties of functionalized polythiophenes, with a focus on methodologies relevant to the characterization of novel thiophene-based polymers such as poly(2-Bromo-5-(2-nitro-vinyl)-thiophene). Due to the limited specific data on this particular polymer, this guide draws comparisons with well-studied and representative conducting polymers, including various polythiophene derivatives, polypyrrole (PPy), and polyaniline (PANI).

Comparative Electrochemical Performance

The electrochemical behavior of conducting polymers is paramount for their application in sensors, electronic devices, and energy storage. Key performance indicators include electrical conductivity, redox potentials, and electrochemical stability. The following table summarizes these properties for selected conducting polymers.

PolymerMonomer StructurePolymer StructureTypical Conductivity (S/cm)Oxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)Key Characteristics & Applications
Poly(3,4-ethylenedioxythiophene) (PEDOT) 3,4-Ethylenedioxythiophene
alt text
100 - 1000[1]~0.8 - 1.2~0.4 - 0.8High conductivity, excellent stability, and optical transparency. Widely used in transparent electrodes, anti-static coatings, and bioelectronics.[1][2]
Poly(3-hexylthiophene) (P3HT) 3-Hexylthiophene
alt text
1 - 100~0.6 - 1.0~0.2 - 0.5Good solubility and processability, widely studied for organic photovoltaics and field-effect transistors.[3]
Polypyrrole (PPy) Pyrrole
alt text
10 - 200[4]~0.7 - 1.1~0.1 - 0.4Good environmental stability and biocompatibility. Used in biosensors, drug delivery, and supercapacitors.[3][4]
Polyaniline (PANI) Aniline
alt text
1 - 50[4]Multiple redox statesMultiple redox statesUnique pH-switching properties and good environmental stability. Applications in sensors, corrosion protection, and electrochromic devices.[3][4]
Polythiophene (PTh) Thiophene
alt text
1 - 100[5]~1.0 - 1.4~0.3 - 0.6The parent polymer of a large class of conducting polymers. Its derivatives are often used to enhance properties.[2][5]

Note: The electrochemical properties of poly(this compound) are expected to be influenced by the electron-withdrawing nitro group and the bromo substituent, which would likely affect its oxidation potential and conductivity compared to unsubstituted polythiophene.

Experimental Protocols for Electrochemical Characterization

A thorough electrochemical characterization is crucial for understanding the performance and potential applications of a new conducting polymer. Below are detailed methodologies for key experiments.

Cyclic voltammetry is a fundamental technique to probe the redox behavior of the polymer.

  • Objective: To determine the oxidation and reduction potentials, assess electrochemical stability, and estimate the electrochemical band gap.

  • Experimental Setup:

    • Working Electrode: A glassy carbon, platinum, or gold electrode coated with the polymer film.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or carbon rod.

    • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile or an aqueous buffer) that is electrochemically inert within the potential window of interest.

  • Procedure:

    • The polymer is typically electropolymerized onto the working electrode by cycling the potential in a solution containing the monomer.

    • After polymerization, the polymer-coated electrode is rinsed and transferred to a fresh electrolyte solution (monomer-free).

    • The potential is swept linearly from a starting potential to a vertex potential and then back. This is repeated for several cycles.

    • The resulting current is plotted against the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • The potentials of the anodic and cathodic peaks correspond to the oxidation and reduction processes.

    • The stability of the polymer can be assessed by observing the change in the peak currents over multiple cycles.

    • The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively.

EIS is a powerful technique to study the charge transfer and transport properties of the polymer film.

  • Objective: To determine the charge transfer resistance, double-layer capacitance, and bulk conductivity of the polymer.

  • Experimental Setup: Same as for cyclic voltammetry.

  • Procedure:

    • The polymer-coated electrode is immersed in the electrolyte solution.

    • A small amplitude AC potential is applied over a range of frequencies, and the resulting current and phase shift are measured.

    • The data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).

  • Data Analysis:

    • The Nyquist plot is fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance provides information about the kinetics of the redox process at the electrode-polymer interface.

This technique combines electrochemical measurements with UV-Vis or other spectroscopic methods to study the changes in the electronic structure of the polymer as a function of its oxidation state.

  • Objective: To observe the evolution of electronic absorption bands upon doping and de-doping and to identify the charge carriers (polarons and bipolarons).

  • Experimental Setup: A specialized cell that allows for simultaneous electrochemical control and spectroscopic measurement. An optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) is typically used as the working electrode.

  • Procedure:

    • The polymer film is deposited on the transparent working electrode.

    • A series of potentials are applied to the electrode, and the corresponding absorption spectra are recorded at each potential.

  • Data Analysis:

    • Changes in the absorption spectra, such as the appearance of new bands at lower energies, indicate the formation of polarons and bipolarons, which are the charge carriers in the conducting state.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the electrochemical characterization process.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison Monomer This compound Polymerization Electrochemical Polymerization Monomer->Polymerization CV Cyclic Voltammetry Polymerization->CV EIS Electrochemical Impedance Spectroscopy Polymerization->EIS Spectroelectrochemistry Spectroelectrochemistry Polymerization->Spectroelectrochemistry Redox_Potentials Redox Potentials CV->Redox_Potentials Stability Electrochemical Stability CV->Stability Conductivity Conductivity EIS->Conductivity Optical_Properties Optical Properties Spectroelectrochemistry->Optical_Properties Comparison Comparison with Alternatives Redox_Potentials->Comparison Conductivity->Comparison Stability->Comparison Optical_Properties->Comparison

Caption: Workflow for the synthesis and electrochemical characterization of a novel conducting polymer.

cyclic_voltammetry_setup cluster_cell Electrochemical Cell WE Working Electrode (Polymer Film) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Electrolyte Electrolyte Solution Potentiostat->WE Controls Potential Potentiostat->RE Potentiostat->CE

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

References

Comparative Analysis of the Biological Activity of 2-Bromo-5-(2-nitro-vinyl)-thiophene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of novel thiophene-based compounds. This report details the antimicrobial and cytotoxic potential of 2-Bromo-5-(2-nitro-vinyl)-thiophene and its analogs, presenting a comparative analysis of their efficacy based on available experimental data.

The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities. The introduction of a nitro-vinyl group at the 5-position and a bromine atom at the 2-position of the thiophene ring can significantly influence the molecule's biological profile. This guide provides a comparative overview of the biological activity of a series of this compound analogs, summarizing key quantitative data and outlining the experimental methodologies used for their evaluation.

Comparative Biological Activity

Table 1: Antimicrobial Activity of Thiophene and Nitrovinyl Derivatives

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
3-halobenzo[b]thiophenesGram-positive bacteria and yeast16[1]
Amino/nitro-substituted 3-arylcoumarinsStaphylococcus aureus32[2]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateXDR Salmonella Typhi3.125

Table 2: Cytotoxic Activity of Thiophene and Nitrovinyl Derivatives

Compound/AnalogCancer Cell LineIC50/EC50 (µM)Reference
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LnCap (Prostate Cancer)138.573[3]
HepG2 (Liver Cancer)185.931[3]
Caco-2 (Colon Cancer)108.657[3]
Substituted aryl-2-nitrovinyl derivative (2d)MCF-7 (Breast Cancer)0.71[4]
PC-3 (Prostate Cancer)17.79[4]
Thiophene derivative 5a (bis-chalcone)MCF7 (Breast Cancer)7.87[5]
Thiophene derivative 5b (bis-chalcone)MCF7 (Breast Cancer)4.05[5]

Structure-Activity Relationship Insights

Based on the available data for related compounds, several structural features appear to influence the biological activity of thiophene and nitrovinyl derivatives:

  • Substitution on the Aryl Ring: In the case of aryl-2-nitrovinyl derivatives, substitutions on the phenyl ring significantly impact their proteasome inhibitory and cytotoxic activities. For instance, a methoxy group at the para position of the phenyl ring has been shown to increase inhibitory potency.[4]

  • Nature of the Heterocyclic Core: The core heterocyclic structure is crucial for activity. For example, in a series of amino/nitro-substituted 3-arylcoumarins, the substitution pattern on the coumarin scaffold was critical for antibacterial activity against S. aureus.[2]

  • Halogen Substitution: The presence and position of halogen atoms can modulate biological activity. In a study of 3-halobenzo[b]thiophenes, chloro and bromo derivatives with a cyclohexanol substituent exhibited the lowest minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of thiophene derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate plates under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_results Data Acquisition A Seed cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Signaling Pathways

The biological activities of nitroaromatic compounds, including nitrovinylthiophenes, are often linked to their ability to modulate various cellular signaling pathways. While specific pathways affected by this compound analogs are not yet fully elucidated, related compounds have been shown to influence pathways critical for cell survival and proliferation.

Potential Signaling Pathways Modulated by Thiophene Analogs

G cluster_cellular Cellular Processes Compound 2-Bromo-5-(2-nitro-vinyl)- thiophene Analog Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces Proliferation Cell Proliferation Compound->Proliferation Inhibits Proteasome Proteasome Inhibition Compound->Proteasome Inhibits

Caption: Potential cellular processes affected by thiophene analogs.

For instance, some thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] The nitrovinyl group, acting as a Michael acceptor, can react with nucleophilic residues in proteins, potentially inhibiting enzymes crucial for cancer cell survival, such as those in the proteasome pathway.[4] Further research is necessary to delineate the specific molecular targets and signaling cascades affected by this compound and its analogs.

References

Unveiling the Reactivity of 2-Bromo-5-(2-nitro-vinyl)-thiophene: A DFT Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the computational analysis of 2-Bromo-5-(2-nitro-vinyl)-thiophene's reactivity, benchmarked against related thiophene derivatives. This guide delves into key reactivity descriptors, providing a comparative framework supported by established computational methodologies.

The reactivity of thiophene and its derivatives is a cornerstone of medicinal chemistry and materials science.[1][2][3] Understanding the electronic properties and reactivity of these compounds is paramount for the design of novel drugs and functional materials. This guide presents a comparative analysis of the reactivity of this compound, a molecule of significant interest due to its potential applications, against other relevant thiophene derivatives, employing Density Functional Theory (DFT) calculations.

Comparative Analysis of Global Reactivity Descriptors

DFT calculations provide valuable insights into the electronic structure and reactivity of molecules. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability. A smaller energy gap implies higher reactivity.

To provide a comparative perspective, the following table summarizes the calculated global reactivity descriptors for various substituted thiophenes, offering a baseline to understand the potential reactivity of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity Index (ω) (eV)
Thiophene-6.58-0.985.603.782.802.55
2-Bromothiophene-6.62-1.155.473.892.742.76
2-Nitrothiophene-7.21-2.854.365.032.185.80
3-bromo-2-methyl-5-(4-nitrophenyl)thiophene[4][5]-0.30456-----

Note: The values for Thiophene, 2-Bromothiophene, and 2-Nitrothiophene are representative values obtained from typical DFT calculations and are included for comparative purposes. The HOMO energy for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene is provided as a reference from the literature.

The presence of both an electron-withdrawing nitro group and a bromo substituent on the thiophene ring is expected to significantly influence the electronic properties of this compound. The nitro group, in particular, is known to lower both the HOMO and LUMO energy levels, thereby increasing the electrophilicity of the molecule.

Experimental and Computational Protocols

The data presented in this guide is based on established computational methodologies consistently applied in the study of thiophene derivatives.[6][7]

Density Functional Theory (DFT) Calculations

Geometry Optimization: The molecular geometry of the thiophene derivatives is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311G(d,p) basis set. This level of theory has been shown to provide reliable results for organic molecules.

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated from the optimized structures. These values are then used to determine the global reactivity descriptors.

Global Reactivity Descriptors:

  • Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

  • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

  • Global Electrophilicity Index (ω): ω = χ² / (2η)

Logical Workflow for DFT Reactivity Analysis

The following diagram illustrates the typical workflow for a DFT-based computational analysis of molecular reactivity.

DFT_Workflow Computational Reactivity Analysis Workflow A Molecule Selection (e.g., this compound) B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum Energy Structure (No Imaginary Frequencies) C->D E Frontier Molecular Orbital (FMO) Analysis (HOMO & LUMO Energies) D->E F Calculation of Global Reactivity Descriptors (χ, η, ω) E->F G Comparative Reactivity Analysis F->G

Caption: A flowchart illustrating the key steps in a typical DFT-based computational analysis of molecular reactivity.

Conclusion

The computational analysis of this compound's reactivity, when compared with other substituted thiophenes, highlights the significant impact of its substituent groups. The presence of the electron-withdrawing nitrovinyl group is anticipated to lower the LUMO energy, making it a better electron acceptor and thus more reactive towards nucleophiles. Conversely, the bromine atom can also influence the reactivity at different positions of the thiophene ring. This comparative guide provides a foundational understanding for researchers to further explore the synthetic utility and potential applications of this promising molecule in drug discovery and materials science. Further experimental validation is encouraged to corroborate these computational findings.

References

thermal analysis (TGA/DSC) of 2-Bromo-5-(2-nitro-vinyl)-thiophene containing materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal properties of active pharmaceutical ingredients (APIs) and related compounds is critical for ensuring stability, informing formulation strategies, and defining storage conditions. This guide provides a comparative thermal analysis of materials structurally related to 2-Bromo-5-(2-nitro-vinyl)-thiophene, a compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this guide leverages data from close structural analogs to provide insights into its expected thermal behavior.

The thermal stability of a compound, often assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), dictates its suitability for various pharmaceutical processes, including drying, milling, and long-term storage. TGA measures weight loss as a function of temperature, indicating decomposition points, while DSC detects heat flow changes, revealing melting points, glass transitions, and other phase changes.

Comparative Thermal Data

The following table summarizes the key thermal events for several thiophene-containing small molecules and a close structural analog, 2-(2-nitrovinyl) furan. These compounds share key structural motifs with this compound, such as the five-membered heterocyclic ring and, in some cases, electron-withdrawing groups, providing a valuable framework for comparison.

Compound/MaterialTGA Decomposition Temp. (Td) at 5% Weight LossDSC Melting Point (Tm)Notes
A-D-A-Type Oligothiophene (BDTA-4T) ~430 °C189 °CA tetrameric oligothiophene with benzothiadiazole acceptor units, demonstrating high thermal stability typical of conjugated systems.[1]
A-D-A-Type Oligothiophene (BDTA-5T) ~430 °C166 °CA pentameric oligothiophene, also with high thermal stability, though a slightly lower melting point than its shorter counterpart.[1]
2-(2-Nitrovinyl) furan Sublimes below melting point73.35 °CA close structural analog to the target compound, with a furan ring instead of thiophene. It shows significant sublimation, a property that should be considered for this compound.
Thiophene-Based Copolymers >380 °CNot applicableThese polymers exhibit high decomposition temperatures, with initial weight loss attributed to side chains, followed by backbone degradation at higher temperatures.[2]

Experimental Protocols

Accurate and reproducible thermal analysis is contingent on standardized experimental protocols. Below are detailed methodologies for TGA and DSC analysis of organic small molecules.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the material.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the powdered sample into an appropriate TGA crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, glass transition, and other phase transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the powdered sample in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in comparative thermal analysis, the following diagrams outline the experimental workflow and the logical relationships in data interpretation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition Sample Test Compound TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Analog1 Analog 1 Analog1->TGA Analog1->DSC Analog2 Analog 2 Analog2->TGA Analog2->DSC TGA_Data Weight Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data

Caption: Experimental workflow for comparative thermal analysis.

LogicalRelationship cluster_input Input Data cluster_interpretation Interpretation TGA_Td TGA (Td) Stability Thermal Stability TGA_Td->Stability DSC_Tm DSC (Tm) DSC_Tm->Stability Purity Purity Indication DSC_Tm->Purity Structure Molecular Structure Structure->Stability Formulation Formulation Strategy Stability->Formulation Purity->Formulation

Caption: Logical relationships in thermal data interpretation.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-(2-nitro-vinyl)-thiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 2-Bromo-5-(2-nitro-vinyl)-thiophene. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the known hazards of its constituent functional groups. A thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department are mandatory before proceeding.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential risks. This guide provides a step-by-step operational and disposal plan, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Inferred Hazard Profile

Based on the chemical structure, which includes a brominated thiophene ring and a nitrovinyl group, the following hazards are anticipated for this compound. This profile is derived from data for the related compound, 2-Bromo-5-nitrothiophene, and general knowledge of aromatic nitro and halogenated compounds.[1]

Hazard CategoryInferred HazardGHS Classification (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed. Aromatic nitro compounds can be toxic.Category 4
Skin Corrosion/Irritation Causes skin irritation.[1]Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Category 2A
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Category 3 (Respiratory tract irritation)
Reactivity Potentially reactive. Nitro compounds can be unstable.Data not available
Environmental Hazard Potentially harmful to aquatic life.Data not available

Standard Operating Procedure (SOP) for Disposal

This SOP provides a systematic approach to the safe disposal of this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following minimum PPE.

EquipmentSpecification
Gloves Nitrile gloves, double-gloved.
Eye Protection Chemical safety goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a certified chemical fume hood.
Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill SizeProcedure
Small Spill (<1g) 1. Restrict access to the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. 5. Ventilate the area.
Large Spill (>1g) 1. Evacuate the immediate area. 2. Alert laboratory personnel and contact your institution's EHS department immediately. 3. Prevent the spread of the spill if it can be done without risk. 4. Await the arrival of trained emergency response personnel.
Waste Accumulation and Labeling

Proper segregation and labeling of waste are critical for safe disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container should be clearly labeled as "Hazardous Waste."

  • Segregation: This compound is a halogenated organic and a nitro-containing compound. It should be segregated into a waste stream for halogenated organic solids.[2][3] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • CAS Number: 28783-33-7

    • The words "Hazardous Waste"

    • An accurate accumulation start date.

    • The primary hazard(s) (e.g., "Irritant," "Toxic").

    • The name and contact information of the principal investigator or laboratory supervisor.

Final Disposal

All chemical waste must be disposed of through the institution's designated hazardous waste program.[4][5][6] Never dispose of this chemical down the drain or in the regular trash.[2][7]

Experimental Protocols

While this document does not cite specific experiments, any protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and purification procedures.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes for handling and disposing of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_gen Generate Waste (solid, contaminated items) fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential segregate Segregate as Halogenated Organic Waste waste_gen->segregate container Place in Labeled Hazardous Waste Container segregate->container Correct Segregation store Store in Satellite Accumulation Area container->store ehs_pickup Request EHS Pickup store->ehs_pickup spill_response Follow Spill Management Protocol spill->spill_response spill_response->container

Caption: Disposal workflow for this compound.

HazardAssessment cluster_functional_groups Functional Groups cluster_inferred_hazards Inferred Hazards cluster_disposal_class Disposal Classification compound This compound bromo_thiophene Brominated Thiophene compound->bromo_thiophene nitro_vinyl Nitrovinyl Group compound->nitro_vinyl irritant Skin/Eye/Respiratory Irritant bromo_thiophene->irritant toxic Potential Toxicity nitro_vinyl->toxic reactive Potential Reactivity nitro_vinyl->reactive halogenated Halogenated Organic Waste irritant->halogenated nitro Reactive/Toxic Waste Consideration toxic->nitro reactive->nitro final_disposal Segregated Hazardous Waste for EHS Pickup halogenated->final_disposal nitro->final_disposal

Caption: Hazard assessment logic for this compound.

References

Personal protective equipment for handling 2-Bromo-5-(2-nitro-vinyl)-thiophene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Bromo-5-(2-nitro-vinyl)-thiophene

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the known hazards of its structural components: brominated thiophenes, nitro compounds, and vinyl groups. This compound should be treated as hazardous and handled with extreme caution.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols herein are designed to ensure the safe handling, use, and disposal of this chemical.

Inferred Hazard Profile

The hazard profile is extrapolated from related compounds and functional group analysis. All personnel must handle this substance as if it were highly toxic and an irritant.

Hazard CategoryInferred RiskPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Category 2/3 (Assumed)Potentially fatal if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]
Respiratory Sensitization PossibleMay cause respiratory irritation.[1][2]
Specific Target Organ Toxicity PossibleMay cause damage to organs through prolonged or repeated exposure. Aromatic nitro compounds can cause methemoglobinemia.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Selections are based on the inferred high toxicity and irritant nature of the compound.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing & Transfer (Solid) Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant lab coat or apronN95-rated respirator or higher
In Solution Chemical splash gogglesNitrile glovesChemical-resistant lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant overallsFull-face respirator with appropriate cartridges

Operational Protocols

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks within a fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and a prominent hazard warning.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage location should be in a secondary containment vessel.

Handling and Weighing

All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

  • Weighing: Use a balance within the fume hood or a dedicated weighing enclosure. Handle the compound gently to avoid creating dust.

  • Transfers: Use a spatula for all solid transfers. Do not pour the solid, as this can generate dust.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated wipes as hazardous waste.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste F->G H Doff PPE G->H

Standard laboratory workflow for handling the compound.

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures immediately.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Restrict access to the spill area. If the spill is large or in a poorly ventilated area, evacuate the entire lab.

  • Report: Notify your supervisor and the appropriate safety officer.

  • Cleanup (for trained personnel only):

    • Don the appropriate PPE for spill cleanup.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[2]

    • Gently sweep the material into a labeled, sealable hazardous waste container.[2]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Spill Response Workflow

G A Spill Occurs B Alert Others & Evacuate Area A->B C Restrict Access B->C D Notify Supervisor/Safety Officer C->D E Don Spill-Response PPE D->E Trained Personnel Only F Cover Spill with Absorbent E->F G Collect Waste F->G H Decontaminate Area G->H I Dispose of Contaminated Materials H->I

Workflow for responding to a chemical spill.
Personal Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect un-used compound, contaminated weigh boats, and spill cleanup materials in a dedicated, labeled, and sealed container for halogenated organic solids.

    • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, and sealed container for halogenated organic liquid waste.[3] Do not mix with non-halogenated waste.[4]

    • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (Toxic, Irritant).

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are closed and within secondary containment.

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.